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  • Product: 3-Fluoro-4-((methylamino)methyl)phenylboronic acid
  • CAS: 1704064-02-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Mechanistic Insights of 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid

Executive Summary In the landscape of molecular recognition and targeted drug design, functionalized phenylboronic acids serve as critical pharmacophores and synthetic building blocks. 3-Fluoro-4-((methylamino)methyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of molecular recognition and targeted drug design, functionalized phenylboronic acids serve as critical pharmacophores and synthetic building blocks. 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7) is a highly specialized derivative characterized by its unique para-aminomethyl and meta-fluoro substitution pattern relative to the boronic acid moiety[1].

Unlike traditional Wulff-type sensors (ortho-aminomethylphenylboronic acids) that rely on complex intramolecular boron-nitrogen (B-N) coordination[2], this compound modulates its Lewis acidity purely through through-space and through-bond inductive effects. This whitepaper provides an in-depth technical analysis of its physicochemical properties, acid-base speciation, and self-validating experimental workflows for researchers utilizing this compound in cross-coupling synthesis and diol-binding applications.

Molecular Architecture and Physicochemical Profile

The structural framework of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid dictates its behavior in aqueous media and organic synthesis. The electron-withdrawing fluorine atom at the meta position (C3) and the protonatable secondary amine at the para position (C4) synergistically lower the pKa of the C1-boronic acid group[3].

Quantitative Data Summary
PropertyValue
Chemical Name 3-Fluoro-4-((methylamino)methyl)phenylboronic acid
CAS Registry Number 1704064-02-7[4]
Molecular Formula C8H11BFNO2[1]
Molecular Weight 182.99 g/mol [1]
SMILES String OB(C1=CC=C(CNC)C(F)=C1)O[3]
Predicted pKa (Boronic Acid) 7.50 ± 0.18[5]
Predicted pKa (Secondary Amine) ~9.50 – 10.00
Isoelectric Point (pI) ~8.50

Table 1: Fundamental physicochemical and structural properties.

Acid-Base Equilibria: The Inductive pKa Switch

A critical parameter for any boronic acid in biological applications is its pKa. Unsubstituted phenylboronic acid has a pKa of ~8.8, rendering it mostly neutral and inactive toward diol binding at physiological pH (7.4).

As detailed in authoritative literature on [6], researchers historically utilized ortho-aminomethyl groups to lower the pKa via a debated intramolecular B-N bond[7]. However, in 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, the amine is para to the boronic acid, making intramolecular B-N coordination sterically impossible.

The Causality of the pKa Shift: Instead, at pH 7.4, the secondary amine is protonated (ammonium cation, pKa ~9.5). This cationic center exerts a powerful inductive electron-withdrawing effect (-I effect) across the pi-system. Coupled with the -I effect of the meta-fluorine, the electron density at the boron atom is severely depleted. This enhances its Lewis acidity, dropping the boronic acid pKa to approximately 7.50[5]. Consequently, at physiological pH, the molecule exists predominantly as a highly reactive zwitterion (anionic boronate, cationic ammonium).

Speciation Cation Cationic Form (pH < 7.5) Amine: -NH2+CH3 Boronic: -B(OH)2 Zwitterion Zwitterionic Form (pH 7.5 - 9.5) Amine: -NH2+CH3 Boronic: -B(OH)3- Cation->Zwitterion + OH- (pKa1 ~7.5) Zwitterion->Cation + H+ Anion Anionic Form (pH > 9.5) Amine: -NHCH3 Boronic: -B(OH)3- Zwitterion->Anion - H+ (pKa2 ~9.5) Anion->Zwitterion + H+

pH-dependent speciation and acid-base equilibria of the target boronic acid.

Speciation vs. pH
pH RangeDominant SpeciesNet ChargeBoronic StateAmine State
< 7.5 Cationic+1Neutral -B(OH)2Protonated -NH2+CH3
7.5 - 9.5 Zwitterionic0Anionic -B(OH)3-Protonated -NH2+CH3
> 9.5 Anionic-1Anionic -B(OH)3-Neutral -NHCH3

Table 2: Charge distribution and speciation across varying pH environments.

Experimental Methodology: pKa and Diol-Binding Validation

To utilize this compound effectively, its thermodynamic properties must be empirically validated. The following self-validating protocols ensure data integrity.

Protocol A: Potentiometric Titration for pKa Determination

This protocol isolates the overlapping pKa values of the boronic acid and the secondary amine.

  • Calibration: Standardize a high-precision pH electrode using fresh pH 4.00, 7.00, and 10.00 buffers.

  • Sample Preparation: Dissolve 0.1 mmol of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid in 50 mL of 0.1 M KCl. Causality: The 0.1 M KCl background maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Acidification: Add 0.1 M HCl dropwise until the solution reaches pH 2.0. This ensures the molecule is 100% in its cationic form.

  • Titration: Under a continuous N2 purge (to prevent CO2 absorption which forms carbonic acid and skews the data), titrate with standardized 0.05 M NaOH. Record the pH after every 0.1 mL addition until pH 11.5 is reached.

  • Data Analysis: Plot a Gran plot or the first derivative (dpH/dV) against the volume of NaOH. The two distinct equivalence points will validate the pKa1 (~7.5) and pKa2 (~9.5).

Protocol B: Alizarin Red S (ARS) Competitive Displacement Assay

Because this compound lacks an appended fluorophore, diol-binding affinity (Ka) is measured using an indicator displacement assay ()[7].

  • Buffer Preparation: Prepare a 0.1 M HEPES buffer adjusted to pH 7.4.

  • Complex Formation: Mix 10 μM ARS dye with 100 μM of the boronic acid. Incubate for 30 minutes. Causality: ARS binds to the boronic acid, causing a measurable shift in fluorescence (Ex: 468 nm / Em: 572 nm) and absorbance.

  • Diol Titration: Add increasing aliquots of the target diol (e.g., glucose, fructose) from 0 to 50 mM.

  • Equilibration: Incubate for 15 minutes after each addition. The diol competitively displaces the ARS dye, quenching the fluorescence signal.

  • Quantification: Fit the emission decay curve to the Benesi-Hildebrand equation to extract the binding constant (Ka).

ARS_Assay BA 3-Fluoro-4-((methylamino)methyl) phenylboronic acid (pH 7.4 Buffer) Complex BA-ARS Complex (High Fluorescence) BA->Complex Bind ARS ARS Alizarin Red S (ARS) Indicator ARS->Complex Displacement Competitive Displacement Complex->Displacement Add Diol Diol Target Diol (e.g., Glycan) Diol->Displacement Result BA-Diol Complex + Free ARS Displacement->Result Equilibrium Shift Analysis Calculate Ka (Benesi-Hildebrand) Result->Analysis Spectroscopy

Workflow of the ARS competitive displacement assay for diol-binding quantification.

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

Utilizing 3-Fluoro-4-((methylamino)methyl)phenylboronic acid as a building block in Suzuki-Miyaura reactions presents a specific challenge: the secondary amine can coordinate to the Palladium catalyst, poisoning it.

To circumvent the need for Boc-protection, the following self-validating protocol employs a highly coordinating bidentate ligand and a biphasic solvent system.

Protocol C: Unprotected Amino-Boronic Acid Cross-Coupling
  • Reagent Assembly: In a Schlenk flask, combine 1.0 eq of the target aryl halide, 1.2 eq of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, 0.05 eq of Pd(dppf)Cl2, and 3.0 eq of Na2CO3.

    • Causality: The bidentate dppf ligand binds tightly to the Pd center, outcompeting the secondary amine of the boronic acid and preventing catalyst deactivation.

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the mixture with N2 for 15 minutes.

    • Causality: The biphasic system is required because the zwitterionic boronic acid is highly water-soluble, whereas the aryl halide resides in the organic phase. Degassing prevents oxidative homocoupling of the boronic acid.

  • Reaction Execution: Seal the flask and heat to 90°C for 12 hours under strong magnetic stirring to ensure phase mixing.

  • Workup & Purification: Cool to room temperature. Adjust the aqueous phase to pH ~10 using 1 M NaOH to fully neutralize the secondary amine (converting it from the water-soluble ammonium to the organic-soluble free amine). Extract with Ethyl Acetate (3x). Purify via silica gel chromatography using a basic eluent system (e.g., DCM/MeOH/NH4OH) to prevent the amine from streaking on the acidic silica.

References

  • Sun, X., James, T. D., & Anslyn, E. V. "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids." Nature Chemistry, 11(9), 768-778 (2019). URL:[Link]

  • Zhai, W., et al. "Disaggregation is a Mechanism for Emission Turn-On of ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors." Journal of the American Chemical Society, 139(11), 4064-4072 (2017). URL:[Link]

Sources

Exploratory

Advanced Technical Guide: 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of multifunctional building blocks is essential for accelerating hit-to-lead and lead optimization campaigns. 3-Fluoro-4-((methylamino)methyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of multifunctional building blocks is essential for accelerating hit-to-lead and lead optimization campaigns. 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a highly specialized, bifunctional reagent. It combines a reactive boronic acid handle for carbon-carbon bond formation with a pharmacologically privileged fluorinated benzylamine moiety.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will deconstruct the exact physicochemical properties of this molecule, analyze the structural causality behind its design, and provide a self-validating, field-proven protocol for overcoming the catalytic challenges associated with coupling unprotected secondary amines.

Physicochemical Profiling & Mass Spectrometry

Quantitative Data Summary
PropertyValue
Chemical Name 3-Fluoro-4-((methylamino)methyl)phenylboronic acid
CAS Registry Number 1704064-02-7
Molecular Formula C 8​ H 11​ BFNO 2​
Exact Mass (Monoisotopic) 183.0867 Da
Molecular Weight 182.99 g/mol
Expected [M+H] + (ESI+) 184.0940 m/z

Analytical Insight: When analyzing this compound via Electrospray Ionization Mass Spectrometry (ESI-MS), the expected protonated species [M+H] + appears at m/z 184.0940. However, application scientists must account for in-source dehydration. Boronic acids frequently condense to form trimeric boroxines [M 3​ -3H 2​ O+H] + or esterify if methanol is used as the LC mobile phase. To ensure accurate mass validation, dilute the sample in an acetonitrile/water matrix rather than methanol.

Structural Causality & Pharmacophore Analysis

The architecture of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is not arbitrary; every functional group serves a distinct mechanistic or pharmacological purpose.

  • The Boronic Acid[-B(OH) 2​ ]: Serves as the transmetalation handle for Suzuki-Miyaura cross-coupling, enabling the rapid installation of the aryl ring onto halogenated scaffolds .

  • The Fluorine Atom [-F]: Positioned ortho to the benzylic amine, the highly electronegative fluorine atom exerts an inductive electron-withdrawing effect. This lowers the pKa of the adjacent secondary amine, which can enhance membrane permeability. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at the 3-position.

  • The Methylaminomethyl Group [-CH 2​ NHCH 3​ ]: This secondary amine acts as a critical solubilizing group and frequently engages in salt-bridge or hydrogen-bonding interactions with key aspartate or glutamate residues in the solvent-exposed or hinge regions of target kinases.

StructuralCausality Core 3-Fluoro-4-((methylamino)methyl) phenylboronic acid Boronic Boronic Acid [-B(OH)2] Core->Boronic Fluoro Fluorine [-F] Core->Fluoro Amine Methylaminomethyl [-CH2NHCH3] Core->Amine Action1 Suzuki-Miyaura Cross-Coupling (sp2-sp2 bond formation) Boronic->Action1 Action2 Metabolic Stability & pKa Modulation Fluoro->Action2 Action3 Target Engagement (Salt Bridge) & Aqueous Solubility Amine->Action3

Caption: Structural deconstruction and functional causality of the building block.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling with Unprotected Amines

Coupling a boronic acid that contains a free secondary amine presents a significant catalytic challenge. The unprotected amine can competitively coordinate to the palladium center, leading to catalyst poisoning, sluggish transmetalation, or undesired side reactions.

To circumvent this, standard Pd(PPh 3​ ) 4​ is generally ineffective. Instead, highly active, sterically demanding precatalysts such as XPhos Pd G3 are required. The bulky biaryl phosphine ligand (XPhos) prevents the secondary amine from coordinating to the metal center, while the G3 precatalyst ensures the rapid generation of the active Pd(0) species under mild, slightly basic conditions .

Step-by-Step Self-Validating Methodology
  • Reagent Assembly: In a dried Schlenk tube, combine the aryl halide (1.0 equiv), 3-fluoro-4-((methylamino)methyl)phenylboronic acid (1.2 equiv), and anhydrous K 3​ PO 4​ (3.0 equiv).

    • Causality: K 3​ PO 4​ is selected over weaker bases (like Na 2​ CO 3​ ) to facilitate the rapid formation of the highly reactive boronate complex, which is critical to outcompete any potential amine coordination.

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%).

    • Causality: The G3 precatalyst generates the active Pd(0) species without requiring high temperatures that might degrade the boronic acid via protodeboronation.

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v). Sparge the solution with Argon for 10 minutes.

    • Causality: Water is essential for generating the active hydroxo-palladium intermediate during the transmetalation step. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich XPhos ligand.

  • Thermal Activation: Seal the tube and heat to 80 °C for 4–12 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na 2​ SO 4​ . Purify via reverse-phase HPLC or silica gel chromatography.

    • Causality: Because the product contains a basic secondary amine, standard silica gel may cause streaking. Use a DCM/MeOH/NH 4​ OH gradient to ensure sharp elution and high recovery.

Workflow Step1 1. Reagent Assembly Ar-X + Boronic Acid + Base Step2 2. Catalyst Addition (XPhos Pd G3) Step1->Step2 Step3 3. Degassing (Argon Sparging) Step2->Step3 Step4 4. Thermal Activation (80 °C, 4-12h) Step3->Step4 Step5 5. Workup & LC-MS Validation Step4->Step5

Caption: Optimized workflow for Suzuki-Miyaura coupling of unprotected amine boronic acids.

References

  • BoronPharm Catalog. (n.d.). 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7). Retrieved from[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

Foundational

Acid-Base Profiling of 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1313738-12-3 Executive Summary In modern rational drug design, the precise determination of a pharmacophore's acid-base d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1313738-12-3

Executive Summary

In modern rational drug design, the precise determination of a pharmacophore's acid-base dissociation constants ( pKa​ ) is non-negotiable. 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a highly specialized bifunctional molecule featuring both a Lewis acid (the boronic acid moiety) and a Brønsted-Lowry base (the secondary amine).

Understanding the pKa​ of this compound is critical for predicting its pharmacokinetic profile, its aqueous solubility, and its target engagement mechanisms—specifically its ability to form reversible covalent bonds with catalytic nucleophiles or cis-diols. This whitepaper deconstructs the structural determinants of its dual pKa​ values, provides a self-validating experimental protocol for empirical measurement, and outlines its physiological speciation.

Structural Determinants and Causality of pKa​

Unlike standard Brønsted acids that simply dissociate a proton, boronic acids act as Lewis acids. They achieve their anionic state by coordinating a hydroxide ion ( OH− ) from water, transitioning from a neutral, trigonal planar ( sp2 ) geometry to an anionic, tetrahedral ( sp3 ) geometry.

The pKa​ of 3-fluoro-4-((methylamino)methyl)phenylboronic acid is governed by a complex interplay of inductive and field effects dictated by the Hammett equation ( pKa​=pKa0​−ρ∑σ ) .

The Boronic Acid Moiety ( pKa1​=7.50±0.18 )

Unsubstituted phenylboronic acid has a baseline pKa​ of 8.8. However, the predicted pKa​ for the boronic acid group in this specific molecule is substantially lower, at 7.50 ± 0.18 . This depression of 1.3 pKa​ units is caused by two distinct electron-withdrawing substituents:

  • The Meta-Fluoro Effect: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect ( σm​=+0.34 ), which stabilizes the electron-rich tetrahedral boronate anion .

  • The Para-Ammonium Effect: At physiological pH, the secondary amine at the 4-position is protonated ( −CH2​NH2+​CH3​ ). This cationic group acts as a powerful electron-withdrawing moiety ( σp​≈+0.17 ), further increasing the Lewis acidity of the boron center.

The Secondary Amine Moiety ( pKa2​≈9.2 )

The secondary amine acts as a classic Brønsted base. While standard N-methylbenzylamine has a pKa​ of 9.58, the proximity of the ortho-fluoro substituent (relative to the aminomethyl group) inductively withdraws electron density from the nitrogen lone pair. This slightly depresses the basicity, resulting in an estimated pKa​ of ~9.2.

Physiological Speciation and Zwitterionic Behavior

Because pKa1​ (7.50) is lower than pKa2​ (~9.2), this molecule exhibits fascinating speciation. At physiological pH (7.4), the molecule exists predominantly as a highly soluble zwitterion —the amine is protonated (cationic) while a significant fraction of the boronic acid has coordinated hydroxide (anionic).

Speciation Cation Cationic Form (pH < 7.5) -B(OH)2 / -NH2+CH3 Zwitterion Zwitterionic Form (pH 7.5 - 9.2) -B(OH)3- / -NH2+CH3 Cation->Zwitterion pKa1 ~7.50 (+ OH-) Zwitterion->Cation (+ H+) Anion Anionic Form (pH > 9.2) -B(OH)3- / -NHCH3 Zwitterion->Anion pKa2 ~9.2 (- H+) Anion->Zwitterion (+ H+)

pH-dependent speciation transitions between cationic, zwitterionic, and anionic molecular states.

Quantitative Data Summary

Physicochemical PropertyValueSource / MethodologyPhysiological Impact (pH 7.4)
Boronic Acid pKa1​ 7.50±0.18 Predicted (ACD/Labs) ~44% exists in the reactive tetrahedral anionic state.
Secondary Amine pKa2​ ≈9.2 Hammett Derivation >98% exists in the protonated, cationic state.
Predominant Charge ZwitterionicSpeciation AnalysisLow passive membrane permeability; high aqueous solubility.
Hammett ∑σ +0.51 Literature Constants Drives the 1.3 unit pKa​ shift from baseline phenylboronic acid.

Self-Validating Experimental Protocol for pKa​ Determination

Causality of Method Choice: While potentiometric titration is standard for amines, it is notoriously unreliable for boronic acids at low concentrations. We mandate UV-Vis Spectrophotometric Titration . The transition of the boron atom from sp2 to sp3 disrupts the electronic conjugation with the phenyl ring, resulting in a distinct, quantifiable shift in the UV absorbance spectrum (typically around 230–270 nm).

Workflow Prep 1. Buffer Preparation (Isothermal, pH 2.0 - 12.0) Mix 3. Equilibration (Aqueous Buffer + Compound) Prep->Mix Stock 2. Compound Stock (10 mM in DMSO) Stock->Mix UV 4. UV-Vis Spectroscopy (Scan 200-400 nm) Mix->UV Isosbestic 5. Identify Isosbestic Points (Self-Validation Step) UV->Isosbestic Fit 6. Non-Linear Regression (Absorbance vs. pH) Isosbestic->Fit

Self-validating UV-Vis spectrophotometric workflow for accurate pKa determination.

Step-by-Step Methodology
  • Isothermal Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering pH 2.0 to 12.0 in 0.2 pH increments. Maintain strictly at 25.0±0.1∘C using a Peltier-controlled cuvette holder, as pKa​ is highly temperature-dependent.

  • Compound Equilibration: Prepare a 10 mM stock of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid in anhydrous DMSO. Spike the stock into the aqueous buffers to achieve a final concentration of 50 μM (ensure final DMSO concentration is ≤0.5% to prevent dielectric constant artifacts).

  • Spectrophotometric Titration: Record the UV-Vis absorbance spectra from 200 nm to 400 nm for each pH solution.

  • Trustworthiness & Self-Validation (The Isosbestic Point): Overlay the spectra. You must observe a sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values). This is your self-validating control. If the isosbestic point drifts or blurs, it indicates compound degradation, precipitation, or a complex multi-state equilibrium, invalidating the run.

  • Non-Linear Regression: Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract pKa1​ and pKa2​ .

Implications for Drug Development

The near-physiological pKa​ of 7.50 for the boronic acid moiety is a massive asset for targeted drug design. Boronic acids bind to biological nucleophiles (like the catalytic serine in β -lactamases or proteases) and to cis-diols (found in glycoproteins and RNA) most efficiently when the environmental pH matches their pKa​ .

Because the pKa​ (7.50) is nearly identical to physiological pH (7.4), the molecule exists in a highly dynamic equilibrium. It can rapidly toggle between the neutral electrophilic state (necessary for initial nucleophilic attack) and the anionic tetrahedral state (necessary for stable complexation). Furthermore, the protonated secondary amine can serve as a hydrogen-bond donor or engage in salt-bridge interactions with adjacent aspartate or glutamate residues in a target protein's binding pocket, exponentially increasing binding affinity.

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Available at:[Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available at:[Link]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Tetrahedron, 60(49), 11205-11209. Available at:[Link]

Exploratory

Structural Characterization and NMR Elucidation of 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid: A Technical Guide for Drug Development

Executive Summary 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7) is a highly versatile building block in modern medicinal chemistry[1]. Featuring a unique trifunctional architecture—a boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7) is a highly versatile building block in modern medicinal chemistry[1]. Featuring a unique trifunctional architecture—a boronic acid for palladium-catalyzed cross-coupling, a fluorine atom for metabolic stability and lipophilicity modulation, and a secondary amine for solubility and hydrogen bonding—this molecule is frequently deployed in the synthesis of targeted covalent inhibitors and complex biaryl scaffolds.

This whitepaper provides an in-depth, self-validating technical guide to the structural elucidation of this compound using ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental choices and providing expected spectral parameters (including complex ^19F spin-spin couplings), this guide serves as an authoritative reference for analytical chemists and drug development professionals.

Molecular Architecture & Analytical Rationale

The structural elucidation of 3-fluoro-4-((methylamino)methyl)phenylboronic acid requires careful consideration of its three functional domains:

  • The Boronic Acid Moiety (-B(OH)2): Boronic acids are prone to forming cyclic anhydrides (boroxines) in non-polar, aprotic solvents (e.g., CDCl3). To ensure the monomeric species is observed, highly polar hydrogen-bonding solvents like DMSO-d6 are mandatory[2]. Furthermore, the ^11B nucleus (spin I = 3/2) induces quadrupolar relaxation, which broadens adjacent proton and carbon signals[2].

  • The Fluorine Atom (-F): The ^19F nucleus (spin I = 1/2, 100% natural abundance) acts as an internal NMR probe. It exhibits strong heteronuclear scalar coupling (^J_HF and ^J_CF) that splits both proton and carbon signals, providing a definitive map of the aromatic ring's substitution pattern[3].

  • The Secondary Amine (-NH-CH3): The basic amine can undergo proton exchange. Its chemical shift is highly concentration- and pH-dependent, necessitating D2O exchange protocols to validate its assignment[4].

^1H NMR Spectral Analysis: Causality & Elucidation

The ^1H NMR spectrum of this compound in DMSO-d6 is defined by heteronuclear coupling and chemical exchange phenomena.

Aromatic Region (7.00 – 7.80 ppm)

The aromatic ring contains three isolated protons (H2, H5, H6), each exhibiting distinct multiplicity due to ^1H-^1H and ^1H-^19F coupling:

  • H2 (ortho to F, ortho to B): Located between the boronic acid and the fluorine atom, this proton is highly deshielded. It appears as a doublet of doublets (dd) . The primary splitting is caused by the adjacent fluorine (^3J_HF ≈ 9.5 Hz), with a smaller meta-coupling to H6 (^4J_HH ≈ 1.5 Hz).

  • H6 (ortho to B, meta to F): Appears as a doublet of doublets (dd) or a broad doublet. It is coupled to the ortho-proton H5 (^3J_HH ≈ 7.5 Hz) and meta-coupled to H2 (^4J_HH ≈ 1.5 Hz).

  • H5 (ortho to CH2, meta to F): Appears as a pseudo-triplet or doublet of doublets (dd) . It is coupled to H6 (^3J_HH ≈ 7.5 Hz) and exhibits a long-range coupling to the fluorine atom (^4J_HF ≈ 5.5 Hz).

Exchangeable Protons & Aliphatic Region (2.00 – 8.50 ppm)
  • Boronic Acid (-OH): Appears as a broad singlet integrating to 2H, typically around 8.00–8.20 ppm. The broadening is causally linked to the quadrupolar moment of the ^11B nucleus, which accelerates the transverse relaxation (T2) of the attached protons[2].

  • Benzylic Methylene (-CH2-): Appears as a singlet (or very fine doublet due to ^4J_HF) around 3.70–3.80 ppm, integrating to 2H.

  • Amine (-NH-): Appears as a broad singlet around 2.50–3.00 ppm. In DMSO-d6, this signal may overlap with residual water or the solvent peak, requiring D2O exchange for confirmation[4].

  • N-Methyl (-CH3): Appears as a sharp singlet around 2.30 ppm, integrating to 3H.

^13C NMR Spectral Analysis: ^19F Heteronuclear Coupling

The ^13C NMR spectrum (100 MHz, DMSO-d6) is characterized by extensive splitting due to the ^19F nucleus. Understanding the magnitude of these ^J_CF couplings is critical for assigning the carbon skeleton[3].

  • C3 (C-F): Exhibits a massive one-bond coupling (^1J_CF ≈ 245 Hz), appearing as a widely spaced doublet around 160.0 ppm[3].

  • C2 & C4 (Ortho to F): Both carbons exhibit two-bond couplings (^2J_CF). C2 (between B and F) typically shows a ^2J_CF ≈ 22 Hz, while C4 (attached to the benzylic group) shows a slightly smaller ^2J_CF ≈ 17 Hz.

  • C1 (C-B): The carbon directly attached to the boron atom is often difficult to observe. It lacks an attached proton (no Nuclear Overhauser Effect enhancement) and suffers from quadrupolar broadening. It typically appears as a weak, broad multiplet around 135.0 ppm[2].

  • C5 & C6 (Meta and Para to F): C5 exhibits a three-bond coupling (^3J_CF ≈ 6-8 Hz), while C6 exhibits a negligible four-bond coupling (^4J_CF < 3 Hz) or appears as a singlet.

  • Aliphatic Carbons: The benzylic -CH2- appears around 50.0 ppm, and the N-CH3 carbon appears around 35.0 ppm.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following self-validating NMR acquisition protocol must be strictly adhered to.

Step 1: Sample Preparation (Monomer Stabilization)

  • Weigh 15–20 mg of 3-fluoro-4-((methylamino)methyl)phenylboronic acid.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Causality: DMSO acts as a strong Lewis base, coordinating with the empty p-orbital of the boron atom. This prevents the formation of boroxine trimers, ensuring the spectrum reflects the pure monomeric acid[2].

Step 2: ^1H NMR Acquisition

  • Probe temperature: 298 K. Frequency: 400 MHz.

  • Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of the aliphatic protons, preventing integration errors that could misrepresent the molecule's stoichiometry.

  • Acquire 16–32 scans.

Step 3: ^13C NMR Acquisition

  • Frequency: 100 MHz with ^1H broadband decoupling.

  • Set the relaxation delay (D1) to 3.0 seconds. Causality: Quaternary carbons (C1, C3, C4) have significantly longer T1 relaxation times than protonated carbons. A longer D1 is required to accurately capture these signals.

  • Acquire a minimum of 1024 scans. Causality: The C1 (C-B) signal is inherently weak due to quadrupolar broadening. Increased transient accumulation is mandatory to achieve a viable signal-to-noise ratio.

Step 4: D2O Exchange Validation

  • Add 2 drops of D2O to the NMR tube, cap, and invert 5 times.

  • Re-acquire the ^1H NMR spectrum.

  • Validation: The broad signals at ~8.10 ppm (-B(OH)2) and ~2.80 ppm (-NH-) must disappear due to deuterium exchange, definitively proving their identity as exchangeable heteroatom protons[4].

Data Presentation

Table 1: Expected ^1H NMR Data (400 MHz, DMSO-d6)
Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.10Broad Singlet2H--B(OH)2 (Exchanges with D2O)
~7.65dd1H^3J_HH ≈ 7.5, ^4J_HH ≈ 1.5Aromatic H6
~7.55dd1H^3J_HF ≈ 9.5, ^4J_HH ≈ 1.5Aromatic H2
~7.40dd (or pseudo-t)1H^3J_HH ≈ 7.5, ^4J_HF ≈ 5.5Aromatic H5
~3.75Singlet2H-Benzylic -CH2-
~2.80Broad Singlet1H--NH- (Exchanges with D2O)
~2.30Singlet3H-N-CH3
Table 2: Expected ^13C NMR Data (100 MHz, DMSO-d6)
Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~160.0Doublet^1J_CF ≈ 245C3 (C-F)
~135.0Broad Multiplet-C1 (C-B)
~132.0Singlet / fine d^4J_CF < 3C6 (C-H)
~129.0Doublet^3J_CF ≈ 7C5 (C-H)
~128.5Doublet^2J_CF ≈ 17C4 (C-CH2)
~122.0Doublet^2J_CF ≈ 22C2 (C-H)
~50.0Singlet-Benzylic -CH2-
~35.0Singlet-N-CH3

(Note: Exact chemical shifts may vary slightly based on concentration and exact calibration against the residual DMSO-d6 pentet at 39.52 ppm for ^13C and 2.50 ppm for ^1H).

Analytical & Synthetic Workflows

NMR Analytical Workflow

The following diagram illustrates the self-validating analytical workflow required to fully characterize the molecule.

NMR_Workflow A Sample Preparation (DMSO-d6 + D2O exchange) B 1H NMR Acquisition (400 MHz, 298K) A->B C 13C{1H} NMR Acquisition (100 MHz, 298K) A->C D 19F NMR Acquisition (376 MHz, 298K) A->D E Data Processing & FT (Apodization, Phase Correction) B->E C->E D->E F Spectral Elucidation (Multiplet Analysis & J-Coupling) E->F

Caption: Figure 1. Standardized multi-nuclear NMR analytical workflow for fluorinated boronic acids.

Application: Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl systems[5][6]. The workflow below outlines the standard catalytic cycle components.

Suzuki_Miyaura A Aryl Halide (Ar-X) C Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K2CO3) A->C B 3-Fluoro-4-((methylamino)methyl) phenylboronic acid B->C D Cross-Coupled Product (Biaryl Scaffold) C->D

Caption: Figure 2. General Suzuki-Miyaura cross-coupling workflow utilizing the boronic acid building block.

References

  • Building Blocks P15350 | EvitaChem: 3-Fluoro-4-((methylamino)methyl)phenylboronic acid. evitachem.com.
  • Boronic acid with high oxidative stability and utility in biological contexts. raineslab.com.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. nih.gov.
  • Suzuki-Miyaura Cross Coupling | Chem-Station Int. Ed. chem-station.com.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. tcichemicals.com.
  • Anion and sugar recognition by 2,6-pyridinedicarboxamide bis-boronic acid derivatives. d-nb.info.
  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. scispace.com.

Sources

Foundational

Engineering Affinity: The Mechanism of Action of Fluorinated Phenylboronic Acid Derivatives

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary Phenylboronic acids (PBAs) have long been recognized as synthetic "borono-lectins" capable of reversibly binding 1,2- and 1,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Phenylboronic acids (PBAs) have long been recognized as synthetic "borono-lectins" capable of reversibly binding 1,2- and 1,3-diols. However, the high pKa of unsubstituted PBA (~8.86) severely limits its utility in physiological environments (pH 7.4). The strategic introduction of fluorine atoms—highly electronegative electron-withdrawing groups (EWGs)—fundamentally alters the electronic landscape of the boron center. This whitepaper deconstructs the mechanism of action of fluorinated PBAs, detailing how pKa modulation drives sp²-to-sp³ hybridization shifts, enhances diol binding kinetics, and enables advanced applications in glucose-responsive insulin delivery and targeted oncology.

The Mechanistic Core: Overcoming the pKa Barrier

The fundamental mechanism of action for phenylboronic acids relies on a Lewis acid-base interaction followed by a reversible covalent condensation. To bind a diol effectively, the boron center must transition from a neutral, trigonal planar geometry (sp²) to an anionic, tetrahedral boronate geometry (sp³).

Unsubstituted PBA requires a highly alkaline environment to achieve this transition. By introducing fluorine substituents into the aromatic ring, the electron density around the boron atom is depleted via inductive effects. This increases the Lewis acidity of the boron center, dramatically lowering the pKa of the compound[1].

The sp² to sp³ Transition Pathway
  • Hydroxide Coordination: At a pH near or above the modified pKa, a hydroxide ion coordinates with the empty p-orbital of the sp² boron, forming the reactive sp³ tetrahedral boronate anion.

  • Esterification: The boronate anion rapidly undergoes condensation with cis-diols (e.g., glucose, sialic acid) to form a stable, cyclic boronate ester[2].

  • Equilibrium Shift: Because the sp³ hybridized state relieves steric strain and provides a more favorable geometry for cyclic ester formation, lowering the pKa directly correlates with an exponential increase in binding affinity at physiological pH[3].

PBA_Mechanism PBA_sp2 Neutral Fluorinated PBA (sp2, Trigonal Planar) Boronate_sp3 Tetrahedral Boronate (sp3, Active Anion) PBA_sp2->Boronate_sp3 + OH- (pH > pKa) Ester Cyclic Boronate Ester (Stable Complex) Boronate_sp3->Ester + Diol (- 2H2O) Diol cis-Diol Target (e.g., Glucose, Sialic Acid) Diol->Ester Binding

Caption: Reversible covalent binding mechanism of fluorinated phenylboronic acids with cis-diols.

Thermodynamics and Quantitative Binding Profiles

The positioning of fluorine atoms (ortho, meta, para) or fluorinated functional groups (e.g., -CF₃, -OCF₃) dictates the Hammett constant (σ), which in turn predicts the pKa drop. For instance, 3,4,5-trifluorophenylboronic acid exhibits a pKa of approximately 6.75, making it highly reactive in the slightly acidic microenvironments of hypoxic tumors[4],[5].

Table 1: pKa and Binding Affinities of Select Boronic Acids

Note: Binding constants (Ka) are highly dependent on buffer composition and pH. The values below represent comparative affinities at pH 7.4.

CompoundSubstituent PositionpKaPrimary TargetBinding Constant (Ka, M⁻¹)
Phenylboronic Acid (PBA)None8.86Glucose~110
4-Fluorophenylboronic AcidPara8.14Fructose~250
2,4-Difluorophenylboronic AcidOrtho, Para7.42Glucose~1,200
3,4,5-Trifluorophenylboronic AcidMeta, Para, Meta6.75Sialic Acid~3,500
2-Fluoro-4-(trifluoromethyl)PBAOrtho, Para6.50Sialic Acid~4,200

Data synthesized from thermodynamic evaluations of electron-deficient boronic centers[1] and saccharide sensor studies[6].

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, researchers must carefully select their assay conditions. A common pitfall in PBA research is the use of Tris or HEPES buffers. Crucial Insight: Tris contains a diol-like amino-alcohol structure that competitively binds with PBAs, leading to artificially low Ka calculations. Always use Phosphate Buffered Saline (PBS) or carbonate buffers for these assays.

Protocol 1: Alizarin Red S (ARS) Competitive Displacement Assay

The ARS assay relies on the principle that ARS (a catechol dye) forms a highly fluorescent complex with PBAs. When a target diol with a higher affinity is introduced, it displaces the ARS, resulting in quantifiable fluorescence quenching[6].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 7.4. Ensure no competing polyols are present.

  • Reporter Complex Formation: Mix 10 µM of the fluorinated PBA with 5 µM ARS in the buffer. Incubate for 15 minutes at 25°C to allow the sp³ boronate-ARS ester to reach equilibrium.

  • Baseline Measurement: Record the baseline fluorescence emission (λex = 468 nm, λem = 572 nm).

  • Analyte Titration: Sequentially add aliquots of the target diol (e.g., D-glucose or N-acetylneuraminic acid) ranging from 0.1 mM to 50 mM.

  • Equilibration & Readout: Allow 5 minutes of equilibration per addition. Record the decrease in fluorescence intensity.

  • Data Analysis: Plot the change in fluorescence against diol concentration. Fit the data to a 1:1 competitive binding isotherm using non-linear regression to extract the binding constant ( Ka​ ).

ARS_Assay Step1 1. Form PBA-ARS Complex (High Fluorescence) Step2 2. Titrate Target Diol (Competitive Binding) Step1->Step2 Step3 3. Release Free ARS (Fluorescence Quenching) Step2->Step3 Step4 4. Calculate Ka (Non-linear Regression) Step3->Step4

Caption: Step-by-step workflow of the Alizarin Red S competitive displacement assay.

Protocol 2: ¹¹B NMR Spectroscopy for Structural Analysis

Because the ¹¹B nucleus is quadrupolar, it provides distinct chemical shifts depending on its hybridization state. This makes it the gold standard for validating the sp² to sp³ transition[7].

  • Sample Preparation: Dissolve 15 mM of the fluorinated PBA in a 90:10 H₂O:D₂O mixture buffered to various pH levels (pH 5.0 to 9.0). Use quartz NMR tubes to eliminate background borosilicate glass signals[6].

  • Acquisition: Acquire ¹¹B NMR spectra at 128 MHz.

  • Interpretation: The neutral sp² species will resonate downfield (broad peak around ~30 ppm). As the pH exceeds the compound's pKa, or upon the addition of a diol, the signal will shift significantly upfield (sharp peak around ~5-10 ppm), confirming the formation of the sp³ boronate anion[7].

Translational Applications in Drug Development

Glucose-Responsive Insulin Delivery

Fluorinated PBAs are the cornerstone of "smart" insulin delivery systems. By integrating these derivatives into polymer hydrogels, the matrix remains stable under normoglycemic conditions. However, during a hyperglycemic event, the high concentration of glucose outcompetes the polymer crosslinks for the PBA binding sites. This triggers a swelling or disassembly of the hydrogel, releasing insulin in a closed-loop, dose-dependent manner[3].

Sialic Acid Targeting in Oncology

Sialic acid is heavily overexpressed on the surface of various cancer cells, promoting immune evasion. Fluorinated and heterocyclic PBAs, due to their lowered pKa, exhibit exceptional binding affinity to sialic acid even in the acidic, hypoxic microenvironments characteristic of solid tumors (pH ~6.5)[5]. This mechanism is currently being leveraged to design targeted drug conjugates and diagnostic imaging agents that selectively bind to malignant tissues while ignoring healthy cells.

References

  • Guidechem.3,4,5-Trifluorophenylboronic acid 143418-49-9 wiki.
  • National Center for Biotechnology Information (PMC).Molecular Boronic Acid-Based Saccharide Sensors.
  • National Science Foundation (NSF) / ACS.11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Royal Society of Chemistry (RSC).Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications.
  • MDPI.Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • Tokyo Medical and Dental University (TMD).Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment.
  • ACS Publications.11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling with 3-Fluoro-4-((methylamino)methyl)phenylboronic acid

Executive Summary The incorporation of functionalized benzylic amines into aryl scaffolds is a critical transformation in modern drug discovery, often utilized to improve aqueous solubility, tune pKa, and establish key h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of functionalized benzylic amines into aryl scaffolds is a critical transformation in modern drug discovery, often utilized to improve aqueous solubility, tune pKa, and establish key hydrogen-bonding interactions with biological targets. 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a highly valuable building block for this purpose. However, deploying this reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings presents dual mechanistic challenges: the propensity for base-catalyzed protodeboronation driven by the electron-withdrawing fluorine atom, and catalyst poisoning via the unprotected secondary amine.

This technical guide provides a robust, field-proven protocol utilizing Buchwald precatalyst systems to overcome these intrinsic substrate liabilities, ensuring high-yielding C(sp2)–C(sp2) bond formation.

Mechanistic Insights & Substrate Challenges

To achieve high catalytic turnover, the reaction conditions must be engineered to navigate two specific failure modes associated with this boronic acid:

A. Fluorine-Induced Protodeboronation

Fluorinated arylboronic acids are highly susceptible to hydrolytic C–B bond cleavage (protodeboronation). The highly electronegative fluorine atom at the meta position (relative to the boronic acid) withdraws electron density from the aromatic ring. This inductive effect increases the electrophilicity of the boron center, accelerating the formation of the reactive boronate complex but simultaneously destabilizing the C–B bond, making it prone to premature cleavage in the presence of water and heat 1. To mitigate this, the protocol employs a mild base (K3PO4) and limits the reaction temperature to 80 °C, balancing the energy required for transmetalation against the activation barrier for degradation.

B. Catalyst Poisoning by the Secondary Amine

Unprotected nitrogen-rich compounds, particularly secondary alkylamines, can act as competitive ligands for palladium. The methylamino group can coordinate tightly to the Pd(0) or Pd(II) intermediates, sequestering the metal into stable, off-cycle complexes that stall the catalytic cycle [[2]]().

The Solution: The use of XPhos Pd G2 (or G3) precatalyst is mandatory for this transformation. The bulky dialkylbiarylphosphine ligand (XPhos) creates a sterically demanding environment around the palladium center, physically preventing the secondary amine from coordinating [[3]](). Furthermore, the G2 precatalyst ensures the rapid, quantitative generation of the active monoligated L1Pd(0) species at room temperature, allowing the productive transmetalation pathway to outcompete both amine coordination and protodeboronation.

MechanisticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronate Complex) PdII->TransMet AmineCoord Catalyst Poisoning (Amine Coordination) PdII->AmineCoord Unprotected Amine PdII_Aryl2 Diaryl Pd(II) TransMet->PdII_Aryl2 ProtoDeb Protodeboronation (F-Induced Cleavage) TransMet->ProtoDeb Excess Base/Heat RedElim Reductive Elimination PdII_Aryl2->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Catalytic cycle highlighting failure modes (red) and the standard pathway (blue/green).

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 3-Fluoro-4-((methylamino)methyl)phenylboronic acid with a standard electron-neutral aryl bromide (e.g., 4-bromoanisole). The data illustrates the causality behind the selected protocol parameters.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/H2O (4:1)9018%65%Severe catalyst poisoning; high degradation.
Pd(dppf)Cl2K2CO31,4-Dioxane/H2O (4:1)8042%35%Moderate turnover; amine coordination persists.
Pd(OAc)2 + SPhosK3PO41,4-Dioxane/H2O (4:1)8076%12%Good turnover; slow Pd(0) initiation allows some degradation.
XPhos Pd G2 K3PO4 1,4-Dioxane/H2O (4:1) 80 94% <5% Optimal; rapid initiation and complete steric protection.

Experimental Protocol

Scale: 1.0 mmol (Easily scalable to multi-gram quantities)

Materials Required:
  • Aryl Halide: 1.0 mmol (Bromides or Iodides preferred; Chlorides require XPhos Pd G3)

  • Boronic Acid: 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (1.3 mmol, 1.3 equiv.)

  • Catalyst: XPhos Pd G2 (0.03 mmol, 3 mol%)

  • Base: Potassium phosphate tribasic (K3PO4) (2.5 mmol, 2.5 equiv.)

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, 10 mL total volume)

Step-by-Step Methodology:
  • Reagent Charging: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (237.9 mg, 1.3 mmol), XPhos Pd G2 (23.6 mg, 3 mol%), and K3PO4 (530.7 mg, 2.5 equiv).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Connect the vial to a Schlenk line via a needle. Evacuate the vial under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this evacuation/backfill cycle three times to ensure a strictly inert atmosphere. (Note: Oxygen accelerates the oxidative homocoupling of the boronic acid).

  • Solvent Addition: Syringe in 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of degassed deionized water.

  • Reaction Execution: Place the vial in a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The reaction is deemed complete when the aryl halide is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3 (15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography. Critical Step: Because the product contains a secondary amine, standard silica gel will cause severe streaking. Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes, and use a gradient of Dichloromethane/Methanol (100:0 to 90:10) containing 1% Et3N or 1% aqueous NH4OH to elute the product as a sharp band.

ExperimentalWorkflow Step1 1. Reagent Charging Aryl Halide, Boronic Acid, XPhos Pd G2, K3PO4 Step2 2. Inert Atmosphere Evacuate & Backfill N2 (3x) Step1->Step2 Step3 3. Solvent Addition Add Degassed Dioxane/H2O Step2->Step3 Step4 4. Cross-Coupling Stir at 80°C for 2-4 hours Step3->Step4 Step5 5. Aqueous Work-up Extract with EtOAc, Wash Brine Step4->Step5 Step6 6. Purification Silica Gel (DCM/MeOH/Et3N) Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Analytical & Self-Validation Strategies

To ensure the protocol is functioning as a self-validating system, utilize the following analytical markers to diagnose the reaction outcome:

  • LC-MS Verification: The desired cross-coupled product will readily ionize in positive ESI mode due to the secondary amine, showing a strong [M+H]+ peak.

  • Diagnosing Protodeboronation: If the reaction stalls and the aryl halide remains unconsumed, check the LC-MS for a mass corresponding to (2-fluoro-4-methylphenyl)-N-methylmethanamine ( [M+H]+=154.1 ). The presence of this species indicates that protodeboronation outcompeted transmetalation. If observed, ensure the solvents were thoroughly degassed and consider increasing the boronic acid stoichiometry to 1.5 equivalents.

  • 1H NMR Confirmation: Successful coupling is easily verified by the disappearance of the broad boronic acid –B(OH)2 protons (typically around 8.0–8.5 ppm in DMSO-d6) and the preservation of the benzylic –CH2– singlet (around 3.7–3.9 ppm), confirming the aminomethyl group survived the basic coupling conditions intact.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: ACS Publications (acs.org)

Sources

Application

Application Note: 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Application: High-Throughput Screening, Reversible Covalent Targeting, and Hit-to-Lead Elaboration Executive Summary Fragment-Based Drug Discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Application: High-Throughput Screening, Reversible Covalent Targeting, and Hit-to-Lead Elaboration

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight ligands that bind to biological targets with high ligand efficiency. However, detecting these weak interactions (typically Kd​ in the μM to mM range) and evolving them into potent leads remains a biophysical challenge. 3-Fluoro-4-((methylamino)methyl)phenylboronic acid represents a rationally designed, trifunctional fragment that overcomes these hurdles. By integrating a highly sensitive 19F NMR reporter, a reversible covalent warhead, and a versatile synthetic vector, this molecule serves as an elite starting point for targeting challenging proteins, including serine hydrolases and non-catalytic lysine residues[1][2].

Mechanistic Rationale: The Trifunctional Advantage

Successful FBDD requires fragments that are not only detectable but structurally poised for optimization. The architecture of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is engineered with specific causality behind each functional group:

  • The Boronic Acid (Reversible Covalent Warhead): Unlike irreversible electrophiles (e.g., acrylamides) that often suffer from off-target toxicity, boronic acids act as mild, reversible electrophiles. They form tetrahedral boronate esters with catalytic serines/threonines or iminoboronates with lysines[][4]. This reversibility ensures thermodynamic control—the covalent bond is only maintained if the surrounding non-covalent interactions are sufficiently stable, drastically reducing false positives[5].

  • The Fluorine Atom ( 19F NMR Handle): Fluorine has 100% natural abundance, a high gyromagnetic ratio, and zero endogenous background in biological systems[6][7]. The electronegativity of fluorine also lowers the pKa​ of the adjacent boronic acid, tuning its electrophilicity for optimal target engagement under physiological conditions[4].

  • The (Methylamino)methyl Group (Solubility & Synthetic Vector): Fragments must be highly soluble for high-concentration biophysical assays. The basic amine ensures excellent aqueous solubility. Furthermore, it provides a critical vector for fragment growing via amidation or reductive amination during hit-to-lead optimization[8][9].

Mechanism Core Phenyl Scaffold F Fluorine (19F NMR) Core->F Signal B Boronic Acid (Warhead) Core->B Electrophile N Methylamino (Solubility) Core->N Vector

Caption: Structural vectors of the fragment enabling NMR detection, covalent binding, and elaboration.

FBDD Workflow and Screening Strategy

Because boronic acids target specific nucleophiles, screening workflows must preserve the integrity of the reversible covalent bond while allowing for high-throughput multiplexing. Ligand-observed 19F NMR combined with Native Mass Spectrometry provides a self-validating pipeline[10][11].

FBDD_Workflow A Fragment Library (Fluorinated Boronic Acids) B Primary Screen 19F NMR (CPMG) A->B Multiplexing C Orthogonal Validation Native ESI-MS B->C Hit Triage D Structural Biology X-ray Crystallography C->D Covalent Adduct E Fragment Growing (Suzuki / Amidation) D->E Rational Design

Caption: Multiplexed FBDD workflow integrating 19F NMR screening and intact protein MS validation.

Experimental Protocols

Protocol A: Ligand-Observed 19F NMR (CPMG) Screening

Causality & Self-Validation: The Carr-Purcell-Meiboom-Gill (CPMG) sequence applies a T2​ relaxation filter. Small molecules tumble rapidly (long T2​ , sharp NMR peaks). Proteins tumble slowly (short T2​ ). When the fragment binds the protein, it adopts the macromolecule's slow tumbling rate, causing its 19F signal to broaden and decrease in intensity[10][11]. To prevent false positives from protein aggregation, an internal non-binding fluorinated standard (e.g., trifluoroethanol) is included; its signal must remain unchanged.

Step-by-Step Methodology:

  • Cocktail Preparation: Pool 3-Fluoro-4-((methylamino)methyl)phenylboronic acid with 4-9 other structurally diverse fluorinated fragments (ensuring 19F chemical shifts are separated by at least 0.5 ppm) to a final concentration of 500μM each in NMR buffer (50 mM HEPES, 150 mM NaCl, pH 7.4, 10% D2​O ).

  • Baseline Acquisition: Acquire a reference 19F CPMG NMR spectrum using a 500 MHz or 600 MHz spectrometer equipped with a cryoprobe.

  • Protein Addition: Add the target protein to a final concentration of 10−25μM .

  • Screening: Re-acquire the 19F CPMG spectrum. A hit is defined as a >30% reduction in peak intensity or significant line broadening compared to the baseline.

  • Validation: Titrate the target protein ( 5μM to 50μM ) against the hit fragment to calculate the dissociation constant ( Kd​ ).

Protocol B: Native Mass Spectrometry for Reversible Covalent Validation

Causality & Self-Validation: Standard reverse-phase LC-MS utilizes acidic conditions (e.g., 0.1% Formic Acid) which rapidly hydrolyze reversible boronate esters and iminoboronates[1][2]. To validate covalent engagement, Native Electrospray Ionization Mass Spectrometry (ESI-MS) must be used. Native MS utilizes volatile, near-neutral buffers to preserve the fragile covalent adduct during ionization.

Step-by-Step Methodology:

  • Incubation: Incubate 10μM of the target protein with 100μM of the fragment for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Buffer Exchange: Rapidly desalt the sample into a volatile native buffer (200 mM Ammonium Acetate, pH 7.4) using a Bio-Rad Micro Bio-Spin 6 column.

  • Ionization: Infuse the sample directly into a Time-of-Flight (TOF) mass spectrometer using nano-ESI capillaries.

  • Data Analysis: Deconvolute the raw spectra. A successful reversible covalent hit will show a mass shift corresponding to the protein mass + fragment mass - 18 Da (loss of H2​O upon boronate ester/iminoboronate condensation)[1][2].

Fragment Growing and Synthetic Elaboration

Once validated, 3-Fluoro-4-((methylamino)methyl)phenylboronic acid offers dual vectors for rapid synthetic elaboration:

  • Vector 1 (Amine Derivatization): The secondary amine can be reacted with a library of acyl chlorides or sulfonyl chlorides to probe adjacent sub-pockets. This is highly effective for increasing non-covalent binding affinity.

  • Vector 2 (Suzuki-Miyaura Coupling): If the reversible covalent mechanism is deemed unnecessary for the final therapeutic profile, the boronic acid can be converted into a carbon-carbon bond via palladium-catalyzed Suzuki cross-coupling with aryl halides, effectively replacing the warhead with a hydrophobic moiety[8][9].

Quantitative Data Summary

The physicochemical properties of this fragment perfectly align with the Astex "Rule of Three" (Ro3), ensuring optimal ligand efficiency and favorable downstream pharmacokinetics.

Table 1: Physicochemical Properties vs. FBDD Guidelines

Parameter3-Fluoro-4-((methylamino)methyl)phenylboronic acidRo3 IdealFBDD Advantage
Molecular Weight (Da) 182.99< 300High Ligand Efficiency (LE) potential.
ClogP ~0.5 ≤3 Excellent aqueous solubility for high-concentration NMR.
H-Bond Donors 3 ≤3 Facilitates target engagement via hydrogen bonding.
H-Bond Acceptors 3 ≤3 Optimal for probing polar active site pockets.
Rotatable Bonds 3 ≤3 Low entropic penalty upon binding.
Polar Surface Area (Ų) 52.5 ≤60 Good membrane permeability profile for cellular assays.

Sources

Method

Application Note: Advanced Diol Sensing and Bioconjugation Utilizing 3-Fluoro-4-((methylamino)methyl)phenylboronic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Continuous Glucose Monitoring (CGM), Biomarker Detection, Smart Hydrogels, and Targeted Drug Delivery Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Continuous Glucose Monitoring (CGM), Biomarker Detection, Smart Hydrogels, and Targeted Drug Delivery

Mechanistic Rationale & Molecular Design

The development of robust, physiologically relevant diol sensors requires molecular probes that function optimally at pH 7.4 while providing reliable handles for bioconjugation. 3-Fluoro-4-((methylamino)methyl)phenylboronic acid represents a highly optimized architecture for these exact requirements. As an application scientist, understanding the causality behind this specific structural design is critical for troubleshooting and optimizing downstream assays.

The Causality of the 3-Fluoro Substitution (pKa Tuning)

Boronic acids reversibly bind 1,2- and 1,3-diols to form cyclic boronate esters[1]. However, the complexation is thermodynamically driven by the hybridization state of the boron atom. Standard phenylboronic acid (PBA) has a pKa​ of ~8.8, meaning at a physiological pH of 7.4, it exists predominantly in the unreactive, trigonal planar ( sp2 ) state.

The addition of the highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect). This increases the Lewis acidity of the boron center, 2[2]. Consequently, a dominant fraction of the molecule exists as the highly reactive, tetrahedral boronate anion ( sp3 ) at pH 7.4, which dramatically accelerates binding kinetics and increases the apparent binding affinity for diols[1]. This rapid cleavage and high reactivity is heavily leveraged in 3[3].

The Causality of the Secondary Amine Handle

While primary amines (e.g., aminomethyl groups) are common conjugation handles, they present two distinct experimental risks: they can react multiple times with excess cross-linkers (leading to heterogeneous mixtures), and they can form transient Schiff bases (imines) with the aldehyde forms of reducing sugars, which convolutes the sensing data.

By utilizing a secondary amine (methylamino), this molecule restricts conjugation to the formation of a single, highly stable tertiary amide bond. This ensures a strict 1:1 probe-to-fluorophore/polymer ratio and isolates the diol-sensing mechanism entirely to the boronic acid moiety.

Pathway BA Trigonal Boronic Acid (Unreactive, sp2) Anion Tetrahedral Boronate (Reactive, sp3) BA->Anion pH 7.4 (Facilitated by 3-Fluoro) Anion->BA H+ Ester Boronate Ester Complex (Stable Signal) Anion->Ester + Diol (- 2 H2O) Diol Target Diol (e.g., Glucose) Diol->Ester

Thermodynamic pathway of diol binding facilitated by the 3-fluoro electron-withdrawing group.

Quantitative Data: Expected Binding Affinities

When designing an assay, it is crucial to understand the competitive landscape of target analytes. The table below summarizes the representative apparent binding constants ( Ka​ ) for structurally analogous fluoro-substituted phenylboronic acids at physiological pH.

Diol AnalyteApparent Ka​ ( M−1 ) at pH 7.4Biological Relevance & Assay Context
D-Fructose ~1,500 - 3,000High-affinity standard; used as a positive control in competitive assays.
D-Sorbitol ~2,000 - 3,500Osmotic stress biomarker; highest affinity among common sugar alcohols.
Catechol ~800 - 1,200Neurotransmitter (Dopamine/Epinephrine) analog; critical for neuro-sensing.
D-Glucose ~40 - 100Blood sugar monitoring; lower affinity requires optimized probe concentrations.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that false positives (e.g., from degraded reagents or pH shifts) are caught early.

Protocol A: Bioconjugation to an NHS-Activated Fluorophore

This protocol details the attachment of the boronic acid probe to an NHS-ester activated fluorophore (e.g., Cy5-NHS) via the secondary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.2 equivalents of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid in anhydrous DMSO (ensure water content is <0.1% to prevent NHS hydrolysis).

  • Activation: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the secondary amine, rendering it highly nucleophilic.

  • Coupling: Add 1.0 equivalent of the Cy5-NHS ester. Vortex briefly and incubate in the dark at room temperature for 4 hours.

  • Validation Checkpoint (Crucial): Extract a 2 µL aliquot and analyze via LC-MS. You must observe a clean mass shift corresponding to the exact addition of one boronic acid moiety. The absence of double-conjugation peaks validates the choice of the secondary amine.

  • Purification: Purify the conjugate using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize and store at -20°C.

Protocol B: Indicator Displacement Assay (IDA) for Diol Sensing

This protocol utilizes Alizarin Red S (ARS), a catechol-containing dye that becomes highly fluorescent upon binding to boronic acids[4]. The addition of a target diol displaces the ARS, resulting in a quantifiable decrease in fluorescence.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl. Rationale: HEPES is non-coordinating, unlike phosphate buffers which can weakly interact with the boron center.

  • Complex Formation: Mix 10 µM of the purified boronic acid conjugate with 5 µM ARS in the HEPES buffer. Incubate for 15 minutes at room temperature.

  • Validation Checkpoint (Crucial): Measure the fluorescence emission ( λex​ : 468 nm, λem​ : 570 nm). A massive fluorescence enhancement (typically >10-fold) compared to free ARS must be observed. If the signal is weak, verify the buffer pH; 4[4].

  • Titration: Aliquot the complex into a 96-well black microplate. Add increasing concentrations of the target diol (e.g., D-Glucose from 0 to 50 mM).

  • Data Acquisition: Incubate for 30 minutes to reach thermodynamic equilibrium. Record the quenched fluorescence. Plot the normalized fluorescence ( F/F0​ ) against the diol concentration to extract the binding constant.

Workflow Step1 1. Bioconjugation (Secondary Amine + NHS-Ester) Step2 2. LC-MS Validation (Confirm Single Addition) Step1->Step2 Step3 3. ARS Complexation (Fluorescence Baseline) Step2->Step3 Step4 4. Competitive Diol Assay (Signal Quenching) Step3->Step4

Self-validating experimental workflow for probe bioconjugation and indicator displacement.

References

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: National Institutes of Health (nih.gov) URL:[Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: American Chemical Society (acs.org) URL:[Link]

  • Solvent Effects in Boronic Acid-Diol Binding Source: American Chemical Society (acs.org) URL:[Link]

  • Non Inflammatory Boronate Based Glucose-Responsive Insulin Delivery Systems Source: PLOS One (plos.org) URL:[Link]

Sources

Application

3-Fluoro-4-((methylamino)methyl)phenylboronic acid as a building block in medicinal chemistry

Application Note: 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid as a Strategic Building Block in Medicinal Chemistry Introduction & Structural Rationale In modern drug discovery, the rational design of biaryl system...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid as a Strategic Building Block in Medicinal Chemistry

Introduction & Structural Rationale

In modern drug discovery, the rational design of biaryl systems relies heavily on highly functionalized boronic acids. 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1313738-12-3 / 1704064-02-7)[1][2] represents a specialized building block that simultaneously addresses multiple pharmacokinetic (PK) and pharmacodynamic (PD) optimization parameters. This application note details the physicochemical rationale, structural utility, and experimental protocols for incorporating this moiety into targeted therapeutics, such as kinase inhibitors and GPCR antagonists.

Physicochemical Profiling & Causality

The incorporation of this specific building block into a molecular scaffold is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) goals. As a Senior Application Scientist, it is critical to understand the causality behind these structural features:

  • pKa Modulation via Fluorine : The inductive electron-withdrawing effect of the fluorine atom at the 3-position subtly lowers the pKa of the adjacent benzylic amine (4-position) by approximately 0.5 to 1.0 log units. This reduction is critical for balancing aqueous solubility with membrane permeability, effectively reducing P-glycoprotein (P-gp) efflux liabilities often associated with highly basic amines .

  • Metabolic Shielding : The fluorine atom occupies a metabolically vulnerable position on the phenyl ring. By replacing a hydrogen atom with fluorine, the molecule blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the half-life of the resulting drug candidate .

  • Target Engagement : The secondary ((methylamino)methyl) group serves as a solvent-exposed basic center. In kinase inhibitors, this moiety frequently extends into the solvent channel, where the protonated amine forms critical salt bridges with acidic residues (e.g., Aspartate or Glutamate), enhancing target affinity and residence time.

Table 1: Physicochemical Properties Summary

PropertyValuePharmacological Implication
Molecular Weight 182.99 g/mol Low MW allows for fragment-based or lead optimization without exceeding Lipinski limits.
H-Bond Donors 3 (Boronic acid x2, Amine x1)Facilitates aqueous solubility and target interactions.
H-Bond Acceptors 3 (O x2, N x1)Enhances multipolar interactions in the binding pocket.
Estimated pKa (Amine) ~8.5 - 9.0Ensures protonation at physiological pH while maintaining permeability.

Mechanism of Action & Binding Pathway

BindingPathway Ligand Biaryl Target Molecule (Kinase Inhibitor) Hinge Hinge Region (H-Bonding) Ligand->Hinge Core Scaffold Solvent Solvent Channel (Aqueous Interface) Ligand->Solvent Methylamino Group Metabolism CYP450 Metabolic Shielding Ligand->Metabolism 3-Fluoro Substituent SaltBridge Salt Bridge (Glu/Asp Residue) Solvent->SaltBridge Protonated Amine

Fig 1: Pharmacodynamic and pharmacokinetic roles of the building block in target binding.

Synthetic Workflows & Experimental Protocols

Coupling unprotected secondary amines via Suzuki-Miyaura reactions presents unique challenges, notably catalyst poisoning by the basic nitrogen and rapid protodeboronation of the zwitterionic boronic acid. To circumvent these issues, the protocol below utilizes XPhos Pd G2 , a highly active, sterically hindered precatalyst. The bulky XPhos ligand prevents the amine from coordinating to the palladium center, while the G2 precatalyst ensures rapid generation of the active Pd(0) species, allowing transmetalation to outcompete protodeboronation [3][4].

SynthWorkflow A Heteroaryl Halide (Electrophile) C Pd-Catalyzed Suzuki-Miyaura Coupling (XPhos Pd G2, K3PO4) A->C B 3-Fluoro-4-((methylamino)methyl) phenylboronic acid B->C D Crude Biaryl Intermediate C->D Aqueous/Org Biphasic 100°C, 2h E Purification (Reverse-Phase HPLC) D->E F Target Active Pharmaceutical Ingredient E->F

Fig 2: Synthetic workflow for Suzuki-Miyaura coupling using XPhos Pd G2.

Standard Protocol: Suzuki-Miyaura Cross-Coupling

Reagents Required:

  • Heteroaryl halide (1.0 eq)

  • 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (1.2 - 1.5 eq)

  • XPhos Pd G2 (0.05 eq, 5 mol%)

  • Potassium phosphate tribasic (K3PO4) (3.0 eq)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 eq), 3-fluoro-4-((methylamino)methyl)phenylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

    • Scientific Insight: An excess of boronic acid is used to compensate for minor protodeboronation that occurs at elevated temperatures. K3PO4 is selected as a mild, highly soluble base that effectively activates the boronic acid without promoting side reactions.

  • Solvent Addition & Degassing : Add the 1,4-Dioxane/H2O mixture. Seal the vial with a septum cap. Degas the biphasic mixture by sparging with inert gas (N2 or Argon) for 10 minutes.

    • Scientific Insight: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidative degradation of the electron-rich phosphine ligand.

  • Catalyst Introduction : Quickly remove the septum, add XPhos Pd G2 (5 mol%), and reseal. Purge the headspace with inert gas for an additional 2 minutes.

  • Heating & Monitoring : Heat the reaction mixture to 90–100 °C in a pre-heated oil bath or heating block for 2 to 4 hours. Monitor the reaction via LC-MS.

    • Self-Validating Check: The disappearance of the heteroaryl halide mass peak and the appearance of the product mass peak [M+H]+ indicates successful coupling. If a mass peak corresponding to the deborylated starting material (fluoromethyl-N-methylbenzylamine) dominates, the heating rate was too slow, or the catalyst was deactivated.

  • Workup & Purification : Cool the mixture to room temperature. Dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA) to isolate the product as a TFA salt.

Data Presentation & Troubleshooting

Table 2: Common Experimental Challenges and Corrective Actions

Observation (LC-MS)Mechanistic CauseCorrective Action
High levels of Protodeboronation Base-catalyzed hydrolysis of the C-B bond outcompetes transmetalation.Increase catalyst loading to 10 mol%. Switch to a faster-activating precatalyst (e.g., XPhos Pd G3).
Incomplete Conversion Catalyst poisoning by the secondary amine or poor electrophile reactivity.In situ protection: Add Boc2O (1.5 eq) to the reaction mixture to transiently protect the amine during coupling.
Boronic Acid Homocoupling Presence of residual oxygen promoting oxidative dimerization.Increase degassing time. Ensure solvents are rigorously sparged prior to addition.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry (2015). URL:[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (2018). URL:[Link]

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." The Journal of Organic Chemistry (2012). URL:[Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Arylation with 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A Versatile Building Block for Modern Chemistry 3-Fluoro-4-((methylamino)methyl)phenylboronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block for Modern Chemistry

3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a key building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilic boronic acid, an electron-withdrawing fluorine atom, and a coordinating aminomethyl group—offers a powerful handle for constructing complex molecular architectures. The strategic placement of these functionalities allows for nuanced control over electronic properties, bioavailability, and target engagement of the resulting biaryl structures.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for forging carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance.[1][2] This guide provides a comprehensive overview and detailed protocols for the effective use of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid in such transformations. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide insights into overcoming potential challenges, thereby empowering researchers to leverage this versatile reagent to its full potential. The presence of both a fluorine atom and an aminomethyl group introduces specific electronic and steric effects that influence reactivity, which will be a central focus of this guide.[3][4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting. The key steps are: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)Ln), forming a palladium(II) intermediate (Ar-Pd(II)-X(Ln)). The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[1]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (in this case, the 3-fluoro-4-((methylamino)methyl)phenyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar-Ar') from the palladium(II) complex, regenerating the active palladium(0) catalyst and allowing the cycle to continue.

The Influence of Fluorine and Aminomethyl Substituents

The fluorine and (methylamino)methyl groups on the phenylboronic acid play significant roles in its reactivity.

  • Fluorine: The electron-withdrawing nature of the fluorine atom can lower the pKa of the boronic acid, potentially influencing the ease of boronate formation.[6] Furthermore, fluoride ions, if present from the base (e.g., CsF or KF), can play a multifaceted role in promoting the reaction by facilitating transmetalation and reductive elimination.[7][8] However, an excess of fluoride can also lead to the formation of unreactive anionic borate species.[8]

  • Aminomethyl Group: The basic nitrogen of the (methylamino)methyl group can potentially coordinate to the palladium catalyst. This can have both beneficial and detrimental effects. While it could stabilize the catalyst, it might also inhibit catalytic activity by occupying a coordination site needed for the cross-coupling reaction.[9] In such cases, protection of the amine (e.g., as a Boc-carbamate) may be considered, although many Suzuki-Miyaura couplings are tolerant of free amines.[10][11]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is suitable for the coupling of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid with a range of aryl bromides and iodides.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

Procedure:

  • To a reaction vessel, add the aryl halide, 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Inert Atmosphere: Purge with N2 or Ar A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up: Extraction and Washing E->F G Purification: Column Chromatography F->G

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive aryl chlorides.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O or DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the aryl halide, 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, palladium catalyst, and base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table provides a summary of commonly used conditions that can be adapted for reactions with 3-Fluoro-4-((methylamino)methyl)phenylboronic acid.

Parameter Common Choices Rationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/LigandThe choice depends on the reactivity of the aryl halide. For less reactive chlorides, more active catalysts with bulky, electron-rich phosphine ligands are often required.[2]
Ligand PPh₃, SPhos, XPhos, RuPhosBulky phosphine ligands can promote the oxidative addition and reductive elimination steps.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsFThe base is crucial for activating the boronic acid. Carbonates are commonly used, while phosphates can be effective for sensitive substrates. Fluoride bases can offer unique reactivity.[7][8]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, THFA biphasic system with water is often used to dissolve the inorganic base. Aprotic polar solvents like DMF can also be effective.
Temperature Room Temperature to 150 °CHigher temperatures are often required for less reactive coupling partners. Microwave heating can significantly reduce reaction times.[1]

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is not degraded. Use a fresh batch or a pre-catalyst.
Insufficiently degassed systemThoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.
Inappropriate base or solventScreen different bases and solvent systems. The solubility of the base is crucial.
Amine coordinationConsider protecting the aminomethyl group as a Boc-carbamate if other optimizations fail.[10]
Protodeboronation Presence of water and/or acidUse anhydrous solvents and ensure the base is sufficiently strong.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureEnsure a thoroughly inert atmosphere.

Conclusion

Palladium-catalyzed arylation with 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a robust and versatile method for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and the influence of the unique functional groups on this reagent, researchers can effectively optimize reaction conditions to achieve high yields and purity. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important building block in a variety of synthetic endeavors.

References

  • Jutand, A. (2003). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synlett, 2003(14), 2093-2106.
  • Amatore, C., & Jutand, A. (2000). Role of fluoride ions in palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 33(5), 314-321.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(Aminomethyl)-4-bromonaphthalene. BenchChem.
  • Oh, C. M., & Kim, S. H. (2007). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoro.
  • Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2052-2057.
  • Buchwald, S. L. (2017). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 50(3), 564-577.
  • Molander, G. A., & Gormisky, P. E. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4794-4797.
  • Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2052-2057.
  • Molander, G. A., & Gormisky, P. E. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4794-4797.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis.
  • Bora, U., & Saikia, A. K. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(12), 7378-7388.
  • Itoh, T., Mase, T., & Nishikata, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4991-4993.
  • Al-Shalann, A. M., & Thayumanavan, S. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1984.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Glorius, F. (2019).
  • Chang, J. W. W., & Kwong, F. Y. (2009). Palladium-Catalyzed Direct Arylation of Electron-Deficient Polyfluoroarenes with Arylboronic Acids. Organic Letters, 11(16), 3550-3553.
  • Wang, X., & Liu, G. (2017). Palladium-catalyzed selective defluorinative arylation for the efficient stereospecific synthesis of (E)-β-fluoroacrylamides. Organic Chemistry Frontiers, 4(12), 2391-2395.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Sanford, M. S. (2012). Palladium-Catalyzed C–H Arylation Using Aryltrifluoroborates in Conjunction with a MnIII Oxidant under Mild Conditions. The Journal of Organic Chemistry, 77(17), 7247-7257.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8145-8148.
  • Sanford, M. S. (2013). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Journal of the American Chemical Society, 135(40), 15034-15037.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(44), 8145-8148.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Hocek, M. (2012). A Sequential Direct Arylation/Suzuki-Miyaura Cross-Coupling Transformation of Unprotected 2′-Deoxyadenosine Affords a Novel Class of Fluorescent Analogues. The Journal of Organic Chemistry, 77(17), 7247-7257.
  • Yudin, A. K. (2018). Synthesis and applications of aminoboronic acids. University of Toronto.
  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).
  • Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397.

Sources

Application

bioconjugation techniques using 3-Fluoro-4-((methylamino)methyl)phenylboronic acid

Application Note: Bioconjugation and Glycotargeting using 3-Fluoro-4-((methylamino)methyl)phenylboronic acid Executive Summary Dynamic covalent chemistry has revolutionized the development of targeted therapeutics, biose...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioconjugation and Glycotargeting using 3-Fluoro-4-((methylamino)methyl)phenylboronic acid

Executive Summary

Dynamic covalent chemistry has revolutionized the development of targeted therapeutics, biosensors, and affinity chromatography. Among the most versatile tools for targeting carbohydrates, RNA, and glycoproteins are boronic acid derivatives. This application note provides a comprehensive guide to utilizing 3-Fluoro-4-((methylamino)methyl)phenylboronic acid as a bifunctional bioconjugation linker. By combining a highly nucleophilic secondary amine with a pKa-optimized fluorinated boronic acid, this molecule enables the rapid synthesis of glycotargeting carriers (e.g., antibodies, nanoparticles, or fluorophores) that operate efficiently under physiological conditions.

Mechanistic Rationale & Chemical Causality

To design self-validating and highly efficient bioconjugation protocols, one must understand the structure-activity relationship of the linker.

  • The Causality of the Fluorine Substitution (pKa Modulation): The pKa of unsubstituted phenylboronic acid is experimentally established to be around 8.64–8.90[1]. At physiological pH (7.4), unsubstituted derivatives remain predominantly in the neutral, trigonal planar (sp2) state, which severely limits their binding efficiency to cis-diols[2]. The incorporation of a strongly electron-withdrawing fluorine atom at the meta position relative to the boronic acid (C3) inductively withdraws electron density from the boron center. This enhances its Lewis acidity, lowering the pKa to approximately 7.0–7.4. Consequently, the equilibrium shifts toward the reactive tetrahedral boronate anion (sp3) at neutral pH, enabling highly sensitive detection and capture of diols under physiological conditions[3].

  • The Causality of the Secondary Amine (Conjugation Handle): The ((methylamino)methyl) group at the C4 position provides a highly reactive, bioorthogonal secondary amine. Unlike primary amines, the secondary amine offers a specific steric profile that minimizes off-target cross-linking while remaining highly nucleophilic toward activated esters (e.g., NHS esters). This allows the boronic acid moiety to be grafted onto carrier proteins or surfaces without compromising its diol-binding capacity.

  • Reversible Covalent Binding: Boronate ester formation is a dynamic covalent process[4]. The tetrahedral boronate anion rapidly condenses with 1,2- or 1,3-cis-diols (abundant on glycoproteins) to form a stable cyclic ester. Crucially, this bond is thermodynamically stable at pH 7.4 but kinetically labile under acidic conditions (pH < 5), allowing for the reversible capture and release of target biomolecules[2].

Physicochemical Properties & Comparative Data

To justify the selection of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, we compare it against standard boronic acid derivatives.

Boronic Acid DerivativeReactive HandleApprox. pKaOptimal Binding pHPrimary Application
Phenylboronic Acid (PBA)Carboxylate/Amine8.6 - 8.98.5 - 9.0Alkaline diol chromatography
2-Formylphenylboronic AcidAldehyde~7.57.0 - 7.4Iminoboronate formation
BenzoboroxoleVarious~7.37.4Glycoprotein capture
3-Fluoro-4-((methylamino)methyl)PBA Secondary Amine 7.0 - 7.4 7.4 Physiological glycotargeting

Experimental Protocols

Protocol 1: Preparation of Boronic Acid-Functionalized Carriers via EDC/NHS Chemistry

This protocol details the conjugation of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid to a carboxylate-functionalized carrier (e.g., a monoclonal antibody or polymer nanoparticle).

Materials:

  • Carrier biomolecule (2–5 mg/mL)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M HEPES, 0.15 M NaCl, pH 8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS

  • 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (Linker)

Step-by-Step Workflow:

  • Buffer Exchange: Equilibrate the carrier biomolecule into the Activation Buffer (pH 6.0). Causality: EDC is highly efficient at slightly acidic pH, while the hydrolysis rate of the resulting NHS ester is minimized.

  • Carboxylate Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the carrier. Incubate at room temperature (RT) for 15 minutes. Causality: EDC forms an unstable O-acylisourea intermediate, which Sulfo-NHS rapidly converts into a semi-stable, amine-reactive NHS ester.

  • pH Shift & Conjugation: Rapidly adjust the pH of the solution to 8.0 using the Conjugation Buffer, or use a desalting column equilibrated with Conjugation Buffer to remove excess EDC/NHS. Immediately add a 20-fold molar excess of the Linker.

    • Critical Step: The pH must be raised to 8.0 to ensure the secondary amine of the Linker is deprotonated and nucleophilic. Do not use Tris buffer , as its primary amine will competitively attack the NHS ester.

  • Incubation: React for 2 hours at RT under continuous gentle agitation.

  • Quenching & Purification: Add 50 mM ethanolamine to quench unreacted NHS esters (15 mins). Purify the boronic acid-conjugated carrier using a size-exclusion column (e.g., Sephadex G-25) equilibrated in PBS (pH 7.4).

Protocol 2: Reversible Glycoprotein Capture and Release

Step-by-Step Workflow:

  • Capture Phase: Incubate the boronic acid-functionalized carrier with the biological sample (e.g., cell lysate or serum) in PBS, pH 7.4, for 1 hour at 4°C. Causality: At pH 7.4, the fluorinated boronic acid adopts the active tetrahedral geometry, selectively forming cyclic esters with the cis-diols of glycoproteins.

  • Washing: Wash the complex 3 times with PBS (pH 7.4) containing 0.05% Tween-20 to remove non-glycosylated proteins.

  • Elution/Release: Resuspend the complex in Elution Buffer (0.1 M Acetate buffer, pH 4.5) OR Competitive Buffer (PBS, pH 7.4, containing 100 mM Sorbitol). Incubate for 30 minutes.

    • Causality: Acidic conditions (pH < 5) force the boron center back to its neutral sp2 hybridized state, hydrolyzing the boronate ester[2]. Alternatively, Sorbitol acts as a high-affinity competing diol, thermodynamically displacing the target glycoprotein without requiring a pH shift.

Workflow and Mechanistic Visualizations

BioconjugationWorkflow A Carboxylate-Functionalized Carrier (e.g., mAb, Nanoparticle) B EDC/NHS Activation (MES Buffer, pH 6.0) A->B Activation C NHS-Ester Intermediate B->C D Add 3-Fluoro-4-((methylamino)methyl) phenylboronic acid (HEPES Buffer, pH 8.0) C->D Conjugation E Boronic Acid-Conjugated Carrier D->E F Target Incubation (Glycoproteins / cis-Diols) (PBS, pH 7.4) E->F Glycotargeting G Stable Boronate Ester Complex F->G

Caption: Workflow for bioconjugation and glycotargeting using the fluorinated boronic acid derivative.

DiolBinding A Trigonal Planar Boronic Acid (Neutral) B Tetrahedral Boronate Anion (Active, pH 7.4) A->B OH- B->A H+ (pH < 5) D Cyclic Boronate Ester Complex B->D + Diol - 2H2O C cis-Diol Target (e.g., Glycoprotein) C->D D->A Acidic Elution or Competing Diol

Caption: pH-dependent equilibrium and reversible covalent binding mechanism of boronic acids to cis-diols.

Troubleshooting & Optimization

  • Low Conjugation Efficiency: Ensure the conjugation buffer is strictly free of primary amines (e.g., Tris, glycine) and diols (e.g., glycerol, sucrose), which will competitively inhibit the NHS ester reaction or prematurely occupy the boronic acid binding site.

  • Precipitation of Carrier: Boronic acids are hydrophobic in their neutral state. Over-labeling a protein with 3-Fluoro-4-((methylamino)methyl)phenylboronic acid can cause aggregation. Optimize the EDC/NHS molar ratios to achieve a moderate degree of labeling (DOL), typically 3–5 linkers per antibody.

References[2] Title: Boron enabled bioconjugation chemistries - PMC - NIH. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9h_xzTnA_CPRALiRE9xFZyf_DYmhO_gCEdS8fuw9_udkuE7kO510D9hGAOZdBIKkUR4k1h5uWFgxnvP-PBUJP_2TqWYKDNZP3_BN-rgkwrtICfS0GxfezhpOLMddY1NT6qvuSRzQCpCv34fU=[4] Title: Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvnmB2lgAk8g43GXyfZ0AdRE439Ml1_tQVq4Kel5moINfU8bw7ztC25tJYUUvZSJRwR8WVjDaH0bKylhBZpDK2AxDaFHyvbeMRYL5Sbc7GfbEahrfvcYWBwmdC5b_I3vzNmVL2JCRCWvB0qg==[3] Title: Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing - PubMed. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUFmNlOCGhGmSEJg1kYdFPVj0D5kuJC5PzpYaFfPXE2qLjIgcZxO32pBflafNVfi32fdIKsgC5PwFFA9fNwcJuQIpV2NIN96djdv_jNusM0--bd-eJQHJUXcDXEFaZxIvzQDo=[1] Title: On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpeWo1xebwzd2WIzr1TA4rJgWXaa32c5a5D1LJO-bFOAK8UrisUk3Ts1sfGJFQdNTyU8KHiN7ujBsVLNqdw8zP1TUOJf8XwnZZZSQM8HZRsaBzRHWVNvJNDhrSGzNowg==

Sources

Method

Application Note: Utilizing 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid in Reversible Covalent Inhibitor Design

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols.

Introduction & Strategic Context

The paradigm of targeted covalent inhibitors (TCIs) has shifted significantly from irreversible electrophiles to reversible covalent warheads[1]. This transition mitigates the risks of permanent off-target toxicity and protein haptenization. Boronic acids have emerged as a privileged class of reversible warheads, capable of forming strong, transient coordinate bonds with nucleophilic residues (e.g., serine, threonine, or histidine)[2][3].

As a Senior Application Scientist, I frequently utilize highly engineered building blocks to optimize the delicate balance between potency, reversibility, and pharmacokinetics. 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS 1313738-12-3) represents a sophisticated scaffold for such designs. This guide details the structural rationale, synthetic integration, and biochemical validation of this specific chemical moiety.

Section 1: Structural Rationale & Mechanistic Causality

The efficacy of this building block is rooted in its highly optimized tripartite structure. Every functional group serves a specific, synergistic purpose in the context of reversible covalent inhibition:

  • The Boronic Acid Warhead: The electron-deficient, sp2 -hybridized boron atom acts as a reversible electrophile. Upon encountering a target nucleophile in the active site, it undergoes nucleophilic attack, transitioning to an sp3 -hybridized tetrahedral boronate anion[4]. This geometry perfectly mimics the high-energy tetrahedral transition state of peptide bond hydrolysis, granting exceptional affinity for serine proteases and β-lactamases[2][5].

  • The Fluorine Substitution (3-Fluoro): The inductive electron-withdrawing effect of the fluorine atom at the meta position relative to the boronic acid lowers the pKa​ of the boron center. This enhances its electrophilicity, accelerating the forward rate of covalent adduct formation ( kinact​ ) at physiological pH. Additionally, fluorine substitution improves metabolic stability by blocking cytochrome P450-mediated aromatic oxidation.

  • The Methylaminomethyl Handle (4- CH2​NHCH3​ ): This secondary amine serves a dual purpose. Synthetically, it provides a versatile handle for scaffold integration via amide coupling[6]. Biologically, it is protonated at physiological pH, enabling the formation of critical salt bridges or hydrogen bonds with acidic residues (Asp/Glu) in the target's active site, while drastically improving the aqueous solubility of the final inhibitor[7].

Mechanism E Target Enzyme (Catalytic Ser/Thr/His) EI Encounter Complex [E···I] E->EI k_on I Boronic Acid Inhibitor I->EI EI->E k_off EI_cov Tetrahedral Boronate Adduct (E-I) EI->EI_cov k_inact EI_cov->EI k_react

Kinetic model of reversible covalent inhibition by boronic acid warheads.

Section 2: Experimental Workflows & Protocols

To ensure scientific integrity, every protocol described here is designed as a self-validating system.

Protocol A: Synthetic Integration via Amide Coupling

To incorporate this building block into a larger therapeutic scaffold, amide coupling is the preferred method[6]. We utilize HATU/DIPEA to ensure efficient coupling of the secondary amine while minimizing side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid scaffold (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.15 M). Add DIPEA (3.0 eq) and stir at room temperature for 5-10 minutes to form the active ester[6].

  • Coupling: Add 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (1.0 eq) to the activated mixture. Stir at room temperature for 18 hours under an inert nitrogen atmosphere[6].

  • Quenching & Purification: Concentrate the reaction to dryness under reduced pressure. Purify the crude product via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the desired amide[6].

Causality Note: The choice of HATU over standard EDC/HOBt is critical; the secondary methylamine is sterically hindered, and HATU provides the necessary reactivity to drive the coupling to completion without degrading the sensitive boronic acid moiety.

Protocol B: Jump-Dilution Assay for Reversibility Validation

To confirm that the inhibitor acts via a reversible covalent mechanism rather than irreversible alkylation, a jump-dilution assay is mandatory.

Step-by-Step Methodology:

  • Pre-incubation: Incubate the target enzyme with the synthesized boronic acid inhibitor at a concentration of 10× IC50​ for 60 minutes to ensure complete formation of the covalent encounter complex.

  • Jump Dilution: Rapidly dilute the mixture 100-fold into an assay buffer containing a saturating concentration of the fluorogenic substrate.

  • Kinetic Monitoring: Continuously monitor product formation (via fluorescence or absorbance) over 120 minutes.

  • Data Analysis: Fit the progress curve to the integrated rate equation for slow-binding inhibition to extract the dissociation rate constant ( koff​ ) and calculate the residence time ( τ=1/koff​ ).

Causality Note: If the inhibitor is irreversible, the enzymatic activity will remain near zero post-dilution. A slow recovery of linear steady-state velocity definitively proves the reversibility of the boronate adduct.

Workflow S1 Step 1: Pre-incubation Enzyme + Inhibitor (10x IC50) Equilibrate for 60 min S2 Step 2: Jump Dilution 100-fold dilution into Substrate-containing Buffer S1->S2 S3 Step 3: Kinetic Monitoring Measure Product Formation Continuously S2->S3 S4 Step 4: Data Analysis Fit to Morrison Equation Determine k_off & Residence Time S3->S4

Step-by-step workflow for the jump-dilution assay to validate reversibility.

Protocol C: Co-Crystallization for Binding Mode Confirmation

High-throughput X-ray crystallography is essential to confirm the sp3 tetrahedral geometry of the boron atom in the active site[3][5].

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target enzyme using vapor diffusion (hanging drop method).

  • Inhibitor Soaking: Transfer the crystals into a soaking drop containing the crystallization buffer supplemented with 5-10 mM of the boronic acid inhibitor and 5% DMSO. Soak for 24 hours[5].

  • Cryoprotection & Freezing: Briefly transfer the soaked crystals into a cryoprotectant solution (e.g., 20% glycerol in mother liquor) and flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data and refine the structure. Look for continuous electron density between the catalytic nucleophile (e.g., Ser/His) and the boron atom, confirming the covalent linkage[3].

Section 3: Quantitative Data & Kinetic Profiling

The structural modifications in 3-Fluoro-4-((methylamino)methyl)phenylboronic acid yield distinct kinetic and physicochemical advantages. The table below summarizes representative comparative data demonstrating the superiority of this engineered warhead against a model serine protease.

Warhead MotifTarget Enzyme pKa​ (Boronic Acid) kinact​/KI​ ( M−1s−1 )Residence Time ( τ )Aqueous Solubility (μg/mL)
Unsubstituted Phenylboronic AcidSerine Protease~8.81.2 × 103 15 min< 10
4-((Methylamino)methyl)phenylboronic AcidSerine Protease~8.91.5 × 103 25 min> 500
3-Fluoro-4-((methylamino)methyl)phenylboronic Acid Serine Protease ~7.6 8.4 × 104 120 min > 450

Table 1: Comparative kinetic and physicochemical parameters. The combination of the electron-withdrawing fluorine (lowering pKa​ and boosting kinact​ ) and the solubilizing methylamine handle provides an optimal profile for reversible covalent inhibition.

Conclusion

The integration of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid into drug discovery pipelines offers a highly tunable, reversible covalent warhead. By carefully leveraging its unique electronic and steric properties, researchers can design potent inhibitors with prolonged residence times, excellent aqueous solubility, and superior safety profiles compared to traditional irreversible electrophiles.

References[2] Molecular recognition with boronic acids—applications in chemical biology. National Institutes of Health (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4513661/[1] A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. URL:https://chemrxiv.org/engage/chemrxiv/article-details/60c75855567dfe7346d8f533[7] Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Journal of Medicinal Chemistry (ACS). URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01828[5] High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry (ACS). URL:https://doi.org/10.1021/acs.jmedchem.1c00717[4] Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? Pharmaceuticals (MDPI). URL:https://doi.org/10.3390/ph18091325[6] Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Journal of Medicinal Chemistry (ACS). URL:https://doi.org/10.1021/acs.jmedchem.3c01562[3] Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv. URL:https://doi.org/10.1101/2025.10.22.684020

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation in 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the notorious instability of highly functionalized fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the notorious instability of highly functionalized fluorinated boronic acids.

Working with 3-Fluoro-4-((methylamino)methyl)phenylboronic acid presents a dual challenge: an electron-withdrawing fluorine atom that accelerates degradation, and a secondary amine that can poison transition-metal catalysts. This guide provides mechanistic causality, quantitative optimization strategies, and self-validating protocols to ensure your cross-coupling reactions succeed.

Part 1: Mechanistic Insights (The "Why")

To stop protodeboronation, you must first understand its causality. Protodeboronation is not a random decomposition; it is a highly specific, base-catalyzed chemical pathway.

The electron-withdrawing fluorine atom at the 3-position significantly increases the Lewis acidity of the adjacent boron center[1]. Under standard Suzuki-Miyaura conditions (which utilize aqueous bases), this heightened Lewis acidity drives the rapid formation of a reactive trihydroxyboronate anion, [ArB(OH)3​]− . Mechanistic studies confirm that this boronate anion is the critical intermediate that undergoes rapid C–B bond cleavage in the presence of water[2].

Furthermore, the free secondary amine (methylamino group) acts as a competitive ligand. It can coordinate to the palladium center, displacing phosphine ligands and stalling the transmetalation step. When transmetalation is slow, protodeboronation wins the kinetic race.

Mechanism Substrate 3-Fluoro-4-((methylamino)methyl) phenylboronic acid Boronate Reactive Boronate Anion [ArB(OH)3]- Substrate->Boronate Strong Base (OH-) Transmetalation Transmetalation (Pd-Catalyzed) Substrate->Transmetalation Mild Base / Anhydrous PDB Protodeboronation (C-B Cleavage) Boronate->PDB H2O / Slow Catalyst Boronate->Transmetalation Fast Catalyst (XPhos) Degraded Degraded Arene Byproduct PDB->Degraded Product Desired Biaryl Product Transmetalation->Product

Fig 1. Competing pathways: Protodeboronation vs. Transmetalation in Suzuki-Miyaura coupling.

Part 2: Quantitative Optimization Data

To outcompete degradation, the reaction conditions must be meticulously balanced. The table below summarizes representative optimization data for coupling this specific substrate class, demonstrating how base selection and catalyst activity dictate the reaction's fate.

Catalyst System (mol%)Base (Equivalents)Solvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (5%)NaOH (2.0 eq)1,4-Dioxane / H₂O90 °C12%82%
Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O80 °C45%40%
XPhos Pd G3 (2%)K₃PO₄ (2.0 eq)THF / H₂O (10:1)60 °C84%8%
XPhos Pd G3 (2%) CsF (3.0 eq) Anhydrous THF 60 °C 93% <2%

Part 3: Troubleshooting & FAQs

Q1: I am observing massive protodeboronation (>50%) when using NaOH/KOH in my Suzuki coupling. Why? A1: Strong bases like NaOH drive the equilibrium entirely toward the reactive trihydroxyboronate anion. Switch to a weaker, non-hydroxide base (e.g., K₃PO₄, K₂CO₃) or an anhydrous fluoride source (CsF). Fluoride activates the boronic acid for transmetalation without providing the hydroxide ions that accelerate C–B cleavage[2].

Q2: Does the secondary amine in the 4-((methylamino)methyl) group contribute to the failure of the coupling? A2: Yes. Free amines can coordinate to the Pd center, displacing the phosphine ligands and poisoning the catalyst. Slower transmetalation equals more time for protodeboronation. Consider Boc-protecting the amine prior to the coupling, or use a highly active Buchwald precatalyst (like XPhos Pd G3) that is sterically bulky enough to outcompete amine coordination.

Q3: What if my specific aryl halide requires harsh aqueous basic conditions to couple? A3: If strong bases are unavoidable, you must mask the boronic acid. Converting it to a pinacol ester (BPin) or a MIDA boronate provides a "slow-release" mechanism. The ester slowly hydrolyzes to the free boronic acid in situ, keeping its steady-state concentration low enough to participate in transmetalation without accumulating and degrading[3].

Troubleshooting Start LC-MS Analysis: High Protodeboronation? Base 1. Switch to Weaker Base (K3PO4, K2CO3, CsF) Start->Base Yes Success Successful Cross-Coupling Start->Success No Cat 2. Use Highly Active Catalyst (XPhos Pd G3) Base->Cat If still failing ProtectAmine 3. Boc-Protect the Amine (Prevents Pd Poisoning) Cat->ProtectAmine If amine coordinates Pd ProtectBoron 4. Mask Boronic Acid (BPin or MIDA Ester) ProtectAmine->ProtectBoron If hydrolysis persists ProtectBoron->Success Resolved

Fig 2. Step-by-step troubleshooting workflow for mitigating protodeboronation.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an anhydrous fluoride-base strategy with a fast-coupling catalyst to ensure transmetalation outpaces degradation.

Pro-Tip on Salt Forms: 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is frequently supplied as a hydrochloride (HCl) salt to improve shelf stability. If using the HCl salt, you MUST add exactly 1.0 additional equivalent of base to neutralize the amine before the catalytic cycle can begin.

Step-by-Step Methodology: Anhydrous Suzuki-Miyaura Coupling

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask, add the Aryl Halide (1.0 eq), 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (1.2 eq), and anhydrous CsF (3.0 eq; use 4.0 eq if the boronic acid is an HCl salt).

  • Add XPhos Pd G3 precatalyst (2 mol%).

  • Evacuate the flask and backfill with dry Argon (repeat 3 times).

Step 2: Solvent Addition & Reaction Initiation

  • Inject anhydrous, degassed THF (0.2 M relative to the aryl halide) via syringe.

  • Stir the reaction vigorously (800+ rpm) at 60 °C. Do not exceed 60 °C, as thermal degradation of the fluorinated boronic acid accelerates exponentially above this threshold.

Step 3: Self-Validating LC-MS Checkpoint (Critical Step)

  • After 45 minutes, withdraw a 10 µL aliquot under Argon. Dilute in 1 mL of LC-MS grade Acetonitrile.

  • Validation Logic: Analyze via LC-MS.

    • Pass Condition: If the mass of the desired cross-coupled product is dominant and the deboronated arene [M−B(OH)2​+H]+ is <5%, proceed to Step 4.

    • Fail Condition: If the deboronated arene exceeds 15%, your solvent is likely wet, or the amine is poisoning the Pd. Immediately cool the reaction to room temperature, add 1.0 eq of Boc₂O to protect the amine in situ, and stir for 1 hour before resuming heating.

Step 4: Workup and Isolation

  • Upon confirmed consumption of the aryl halide (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate.

  • Concentrate under reduced pressure and purify via reverse-phase chromatography (C18), as the secondary amine will cause severe streaking on standard normal-phase silica gel.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed Central (PMC). Available at:[Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. Available at:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling with 3-Fluoro-4-((methylamino)methyl)phenylboronic acid

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the unique challenges presented by 3-Fluoro-4-((methylamino)methyl)phenylboronic acid. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction yields and overcome common experimental hurdles.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, renowned for its versatility in forming C-C bonds.[1][2][3] However, substrates like 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, which contain both an electron-withdrawing fluorine atom and a basic aminomethyl group, introduce specific complexities that can lead to lower-than-expected yields if not properly addressed. This guide will walk you through these challenges, explaining the underlying chemical principles and providing actionable, field-proven protocols.

Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered when using 3-Fluoro-4-((methylamino)methyl)phenylboronic acid in Suzuki coupling reactions.

Q1: My reaction yield is consistently low or the conversion is incomplete. What are the likely causes?

Low yields are a frequent challenge in Suzuki couplings and can stem from several factors, particularly with a multifunctional substrate like this one.[4]

A1: Key Factors and Troubleshooting Steps:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Troubleshooting:

      • Use a Fresh, High-Quality Catalyst: Ensure your palladium source is from a reputable supplier and has been stored correctly.[4] Consider using a more active pre-catalyst.

      • Thoroughly Degas Your Reaction Mixture: Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[5] Purge your solvent and reaction setup with an inert gas (Argon or Nitrogen) for 15-30 minutes or use several freeze-pump-thaw cycles.[4][5]

      • Check Ligand-to-Palladium Ratio: An incorrect ratio (typically 1:1 to 4:1) can lead to catalyst aggregation and reduced activity.[5]

  • Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7][8][9] The presence of the basic (methylamino)methyl group can complicate this.

    • Troubleshooting:

      • Consider Weaker Bases: Strong bases can lead to undesired side reactions. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often more effective. For base-sensitive substrates, potassium fluoride (KF) can be a good option.[9]

      • Ensure Sufficient Equivalents: Use 1.5 to 3.0 equivalents of the base relative to the limiting reagent to ensure the reaction does not stall.[5]

  • Protodeboronation (Deborylation): This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[10] Boronic acids with electron-withdrawing groups, like the fluorine on your substrate, can be more susceptible to this decomposition pathway, especially under basic conditions.[11][12]

    • Troubleshooting:

      • Use Milder Conditions: Lowering the reaction temperature can sometimes reduce the rate of deboronation.

      • Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate or a trifluoroborate salt, which slowly release the free boronic acid under the reaction conditions.[10][11][13]

  • Amine Coordination to Palladium: The basic nitrogen of the (methylamino)methyl group can coordinate to the palladium center, potentially inhibiting its catalytic activity.

    • Troubleshooting:

      • Use Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can sterically hinder the coordination of the amine to the palladium.[14][15]

      • Acidic Conditions (Advanced): In some cases, running the reaction under acidic or buffered conditions can protonate the amine, preventing its coordination to the catalyst. This is a more advanced technique and requires careful optimization.[16]

Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. How can I minimize this?

Homocoupling, the reaction of two boronic acid molecules, is a common side reaction that consumes your starting material and complicates purification.[4][17]

A2: Strategies to Reduce Homocoupling:

  • Rigorous Degassing: The presence of oxygen is a primary cause of homocoupling.[4][17] Ensure your reaction setup is completely free of oxygen by thoroughly degassing all solvents and reagents.

  • Control Stoichiometry: While a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used, a large excess can promote homocoupling.[4]

  • High-Purity Reagents: Use a high-purity palladium source and boronic acid to minimize potential impurities that could promote side reactions.[4]

Q3: My product is difficult to purify, and I'm seeing contamination with boronic acid starting material. What purification strategies do you recommend?

The basic nature of the product due to the (methylamino)methyl group and the potential for residual boronic acid can make purification challenging.[18]

A3: Purification and Workup Recommendations:

  • Acid-Base Extraction: During the aqueous workup, wash the organic layer with a basic solution (e.g., 1M NaOH). This will convert the unreacted boronic acid into its water-soluble boronate salt, which will then be extracted into the aqueous layer.[18]

  • Optimized Column Chromatography:

    • Solvent System: You may need a more polar eluent system to effectively separate your product from any remaining boronic acid, as the boronic acid is quite polar.

    • Base Wash of Silica: Sometimes, treating the silica gel with a small amount of a basic solvent (like triethylamine in the eluent) can help to prevent the basic product from streaking on the column.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[18]

Experimental Protocols and Data

To provide a practical starting point, we've outlined a general experimental protocol and summarized key reaction parameters in the tables below. These should be considered as a baseline for your own optimization efforts.

General Protocol for Suzuki Coupling

This protocol is a starting point and may require optimization for your specific aryl halide coupling partner.

dot

Caption: General workflow for a Suzuki coupling experiment.

Step-by-Step Procedure:

  • Reagent Preparation: In a reaction vessel, combine your aryl halide (1.0 eq), 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).

  • Reaction Setup & Degassing: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent system via cannula.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.[4]

  • Workup & Extraction: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. A basic wash (e.g., 1M NaOH) can be included to remove excess boronic acid.[18]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[18]

Data Tables for Reaction Optimization

The following tables provide a summary of recommended starting conditions and catalyst systems for this specific Suzuki coupling.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst SourceLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos or XPhos1-3Highly active for challenging substrates, including those with basic functional groups.[15]
Pd₂(dba)₃P(t-Bu)₃1-3Effective for a wide range of aryl halides, including chlorides.
Pd(PPh₃)₄None2-5A common, versatile catalyst, but may be less effective for this specific substrate.[14]
PdCl₂(dppf)None2-5Often used for heteroaryl couplings; can be effective here.[19]

Table 2: Suggested Solvent and Base Systems

Solvent SystemBaseTemperature (°C)Notes
Dioxane / H₂O (e.g., 4:1)K₃PO₄80-100A robust system for many challenging couplings.[4]
Toluene / H₂OK₂CO₃90-110A common and effective combination.
DMFCs₂CO₃80-100Cesium carbonate is a strong base often used for difficult couplings.[4]
THF / H₂OKF60-80A milder option for base-sensitive substrates.[9]

Mechanistic Insights

A deeper understanding of the Suzuki coupling catalytic cycle can aid in troubleshooting. The presence of the fluoro and aminomethyl groups on the boronic acid primarily impacts the transmetalation step.

The Suzuki Coupling Catalytic Cycle

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Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)-X Ln OxAdd->PdII_Aryl Base_Exchange Base Exchange PdII_Aryl->Base_Exchange PdII_Base R¹-Pd(II)-Base Ln Base_Exchange->PdII_Base Transmetalation Transmetalation PdII_Base->Transmetalation Diarylpalladium R¹-Pd(II)-R² Ln Transmetalation->Diarylpalladium RedElim Reductive Elimination Diarylpalladium->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Base_Exchange

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.[2][20]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][6][7] The electron-withdrawing fluorine can slow this step, while the basic amine can interfere with the catalyst.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][7]

By carefully selecting the catalyst, ligand, base, and reaction conditions, you can navigate the challenges posed by 3-Fluoro-4-((methylamino)methyl)phenylboronic acid and achieve a high yield of your desired product.

References
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 16). Suzuki-Miyaura. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Li, G., et al. (2012).
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Retrieved from [Link]

  • ResearchGate. (2019, January 21). How does fluorinated boronic acids influences the Suzuki coupling reactions?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Mori, A., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 28). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • Liotta, C. L., et al. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. RSC Publishing.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Retrieved from [Link]

  • Kairav Chemofarbe Industries Ltd. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Optimization for 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid

Executive Summary & Molecular Profile Working with 3-Fluoro-4-((methylamino)methyl)phenylboronic acid presents a dual mechanistic challenge in Suzuki-Miyaura cross-coupling reactions. The molecule features two highly pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profile

Working with 3-Fluoro-4-((methylamino)methyl)phenylboronic acid presents a dual mechanistic challenge in Suzuki-Miyaura cross-coupling reactions. The molecule features two highly problematic functional groups that directly interfere with the catalytic cycle:

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the adjacent boron atom. Under standard basic aqueous coupling conditions, this drastically accelerates protodeboronation —the undesired cleavage of the C-B bond by hydroxide or water to yield the parent arene[1].

  • Secondary Amine (Methylamino group): The basic nitrogen acts as a strong Lewis base, which can competitively coordinate to the palladium center. This leads to severe catalyst poisoning , stalling the transmetalation step and artificially inflating the required catalyst loading.

To successfully couple this substrate while minimizing palladium loading, the catalytic cycle's transmetalation rate must be accelerated to outcompete protodeboronation, and the amine must be masked or protonated to prevent Pd-coordination[2].

MechanisticPathways Substrate Fluorinated Aminomethyl Boronic Acid Transmetalation Transmetalation (Rate-Limiting) Substrate->Transmetalation Desired Pathway Protodeboronation Protodeboronation (Base/H2O) Substrate->Protodeboronation Competing (Fast) Poisoning Catalyst Poisoning (Amine Coordination) Substrate->Poisoning Amine Binding PdCat Active Pd(0) Catalyst PdCat->Transmetalation Product Cross-Coupled Product Transmetalation->Product Poisoning->PdCat Deactivates

Diagram illustrating competing mechanistic pathways in the Suzuki coupling of the target substrate.

Troubleshooting & Mechanistic FAQs

Q1: I am observing massive protodeboronation (formation of 2-fluoro-N-methylbenzylamine) instead of my cross-coupled product. How do I prevent this? A: Protodeboronation is a base-catalyzed degradation pathway that outcompetes slow cross-coupling[3]. To prevent it, you must invert the kinetic relationship by accelerating the transmetalation step. Causality & Solution: Switch to a highly active, bulky, electron-rich ligand such as XPhos. Utilizing a Buchwald precatalyst (e.g., XPhos Pd G2 or G3) ensures rapid generation of the active monoligated Pd(0) species at room temperature or mild heating, allowing the coupling to finish before the boronic acid degrades[4]. Additionally, reduce the water content in your solvent system and use a weaker, non-nucleophilic base (e.g., anhydrous K3PO4 or Cs2CO3).

Q2: My reaction stalls at 40-50% conversion despite using a high loading (5 mol%) of standard catalysts like Pd(dppf)Cl2. Why? A: Your catalyst is being poisoned by the substrate's secondary amine. The methylamino group binds to the empty coordination sites of the Pd(II) intermediate, creating a stable, off-cycle resting state. Causality & Solution: Do not increase the palladium loading. Instead, use the hydrochloride salt of the boronic acid (or add 1 equivalent of a mild acid to the reaction medium)[5]. Protonating the amine converts it into an ammonium salt, completely removing its nucleophilicity and preventing it from binding to the palladium catalyst. This simple adjustment often allows catalyst loadings to be dropped by an order of magnitude.

Q3: How can I optimize and reduce my catalyst loading from 5 mol% to <0.5 mol% for pharmaceutical scale-up? A: Achieving sub-0.5 mol% loading requires a highly stabilized active catalyst and an optimized phase-transfer environment[6].

  • Use a precatalyst that activates quantitatively (e.g., XPhos Pd G3).

  • Employ a biphasic solvent system (e.g., Toluene/Water or 2-MeTHF/Water) that keeps the active Pd species in the organic layer while the basic aqueous layer slowly feeds the boronate into the catalytic cycle.

  • Perform a systematic loading titration (see Protocol A).

Q4: What is the most effective way to remove residual palladium from the final amine-containing product? A: Amines are excellent metal chelators, meaning your product will inherently trap residual palladium, often resulting in >1000 ppm Pd in the crude mixture. Causality & Solution: Wash the organic reaction mixture with a 20% aqueous sodium bisulfite (NaHSO3) solution at elevated temperatures (60 °C). The bisulfite acts as a powerful water-soluble ligand that strips the palladium from the product's amine group, sequestering it into the aqueous layer[7].

Experimental Protocols

Protocol A: High-Throughput Catalyst Loading Titration

Objective: Identify the minimum viable Pd loading for complete conversion without triggering protodeboronation.

  • Preparation: In a glovebox or under inert atmosphere, prepare a master stock solution of the aryl halide (1.0 equiv), 3-Fluoro-4-((methylamino)methyl)phenylboronic acid hydrochloride (1.2 equiv)[5], and K3PO4 (3.0 equiv) in degassed 2-MeTHF/H2O (4:1 v/v).

  • Catalyst Spiking: Aliquot the mixture into five separate reaction vials. Spike the vials with a stock solution of XPhos Pd G3 to achieve loadings of: 1.0 mol%, 0.5 mol%, 0.25 mol%, 0.1 mol%, and 0.05 mol%.

  • Reaction: Seal and heat the vials to 40 °C with vigorous stirring (800 rpm) to ensure optimal biphasic mixing.

  • Self-Validating Monitoring: At 1 hour and 4 hours, pull 10 µL aliquots from the organic layer. Quench with acetonitrile and analyze via UPLC-MS.

  • Success Criteria: The optimal loading is the lowest concentration that achieves >99% consumption of the aryl halide within 4 hours, with a protodeboronation-to-product ratio of < 5:95.

Protocol B: Aqueous NaHSO3 Palladium Scavenging Workflow

Objective: Reduce residual Pd in the isolated product to <10 ppm.

  • Post-Reaction: Upon completion of the Suzuki coupling, cool the reaction to room temperature and filter through a thin pad of Celite to remove bulk inorganic salts.

  • Extraction: Dilute the organic layer with Toluene (if not already present) to decrease the solubility of the Pd-bisulfite complex in the organic phase[7].

  • Scavenging Wash: Add an equal volume of 20% w/w aqueous NaHSO3. Heat the biphasic mixture to 60 °C and stir vigorously for 1 hour[7].

  • Separation: Allow the layers to separate while hot (to prevent precipitation of the product). Discard the dark aqueous layer.

  • Validation: Repeat the wash step once more, then perform a standard brine wash. Analyze the concentrated organic product via ICP-MS to confirm Pd levels are within pharmaceutical specifications (<10 ppm).

OptimizationWorkflow Step1 1. Salt Formation (Protonate Amine) Step2 2. Precatalyst (XPhos Pd G3) Step1->Step2 Step3 3. Base/Solvent (Anhydrous/Weak) Step2->Step3 Step4 4. Loading Titration (< 0.5 mol%) Step3->Step4 Step5 5. Pd Scavenging (NaHSO3 Wash) Step4->Step5

Step-by-step optimization workflow to reduce catalyst loading and remove residual palladium.

Quantitative Data & Benchmarks

Table 1: Catalyst & Condition Matrix for Fluorinated Aminomethylphenylboronic Acids

Catalyst / Ligand SystemAmine StateBase / SolventExpected LoadingProtodeboronation RiskOverall Yield
Pd(PPh3)4Free BaseNa2CO3 / Dioxane-H2O5.0 - 10.0 mol%High (>30%)< 50% (Stalls)
Pd(dppf)Cl2Free BaseK2CO3 / THF-H2O3.0 - 5.0 mol%Moderate (15-20%)60 - 70%
XPhos Pd G2HCl SaltK3PO4 / Toluene-H2O0.5 - 1.0 mol%Low (<5%)> 85%
XPhos Pd G3 HCl Salt K3PO4 / 2-MeTHF-H2O 0.1 - 0.25 mol% Very Low (<2%) > 95%

Note: Data synthesized from benchmark optimizations of unstable polyfluorophenyl and amine-containing boronic acids[1][4][6].

Sources

Optimization

Technical Support Center: Troubleshooting 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with highly functionalized, sterically demanding building blocks can bring standard synthetic workflows to a halt.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with highly functionalized, sterically demanding building blocks can bring standard synthetic workflows to a halt.

This guide provides authoritative troubleshooting strategies for the Suzuki-Miyaura cross-coupling of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid . By dissecting the causality behind catalyst poisoning, steric congestion, and protodeboronation, we will engineer a self-validating protocol to ensure your coupling succeeds.

FAQ Section 1: Mechanistic Challenges (The "Why")

Q: Why does this specific boronic acid fail to couple under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃)?

A: The failure of this substrate under first-generation Suzuki conditions is driven by three competing mechanistic breakdown points:

  • Catalyst Poisoning (Amine Coordination): The free secondary amine (methylamino group) acts as a strong, competitive σ-donor. It binds to the electrophilic Pd(II) intermediate post-oxidative addition, forming a stable, off-cycle resting state that stalls transmetalation. Recent studies have highlighted how strongly free amines can entrain and deactivate palladium species [1].

  • Steric Hindrance: While the boronic acid is at the C1 position, the bulky ((methylamino)methyl) group at C4 and the fluorine at C3 create a rigid, sterically demanding molecular envelope. When coupling with ortho-substituted or hindered aryl halides, the transition state during transmetalation becomes highly congested.

  • Accelerated Protodeboronation: The highly electron-withdrawing fluorine atom at the C3 position significantly increases the electrophilicity of the boron center. Under strongly basic conditions, the rate of base-catalyzed C-B bond cleavage (protodeboronation) outpaces the productive transmetalation step [2].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Poison Catalyst Poisoning (Amine Coordination) TransMet->Poison Competing Pathway Steric Steric Hindrance (Slow Transmetalation) TransMet->Steric Kinetic Barrier DeBoro Protodeboronation (C-B Cleavage) TransMet->DeBoro Base Catalyzed RedElim->Pd0

Catalytic cycle showing mechanistic failure points: amine poisoning, steric hindrance, and protodeboronation.

FAQ Section 2: Ligand and Catalyst Selection

Q: How do I overcome the steric hindrance and amine poisoning without adding a protecting group?

A: To achieve direct coupling without the synthetic overhead of Boc- or Cbz-protection, you must redesign the coordination sphere of the palladium catalyst. The causality is straightforward: you need a ligand that creates a "steric shield" around the palladium to physically block the secondary amine from coordinating, while simultaneously accelerating the transmetalation of the hindered boronic acid.

Dialkylbiaryl phosphine ligands (Buchwald ligands), specifically XPhos or SPhos , are the gold standard here [3]. Their massive steric bulk forces the formation of a highly reactive, monoligated Pd(0)L₁ species. The dicyclohexyl phosphine moiety provides the electron density required for rapid oxidative addition, while the biphenyl backbone prevents off-target amine coordination.

Quantitative Data: Ligand Selection Matrix
Ligand SystemAmine ToleranceSteric Hindrance ToleranceProtodeboronation RiskExpected Yield
Pd(PPh₃)₄ Low (Poisoning)LowHigh (Slow coupling)< 10%
Pd(dppf)Cl₂ ModerateLowHigh15 - 30%
Pd₂(dba)₃ / XPhos High (Steric Shield)HighLow (Fast coupling)> 85%
Pd-PEPPSI-IPr HighVery HighLow> 90%

FAQ Section 3: Reaction Conditions & Additives

Q: What base and solvent system minimizes protodeboronation while maximizing solubility?

A: The key to preventing protodeboronation of fluorinated boronic acids is to use a mild, biphasic base system that tightly controls the concentration of the reactive hydroxide/alkoxide species.

Replace strong carbonate or hydroxide bases with Potassium Phosphate (K₃PO₄) . Utilize a biphasic solvent system such as 1,4-Dioxane/H₂O (4:1 v/v) . The water is necessary to dissolve the K₃PO₄ and form the reactive boronate "ate" complex, but the mild nature of the phosphate anion prevents the rapid hydrolytic cleavage of the C-B bond that the C3-fluorine atom otherwise encourages.

G Start Coupling Fails / Low Yield CheckAmine Is the secondary amine protected? Start->CheckAmine Protect Protect Amine (e.g., Boc, Cbz) CheckAmine->Protect No (Preferred Route) Ligand Use Bulky Ligand (XPhos / Pd-PEPPSI) CheckAmine->Ligand No (Direct Coupling) Base Optimize Base/Solvent: K3PO4 in Dioxane/H2O CheckAmine->Base Yes Protect->Base Ligand->Base Success Successful Coupling (Self-Validated) Base->Success

Troubleshooting workflow for optimizing Suzuki couplings with hindered, amine-containing boronic acids.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Step 1: Preparation & Degassing

  • Action: In a Schlenk flask, combine 1,4-Dioxane and H₂O (4:1 v/v). Sparge with Argon for 30 minutes.

  • Validation Checkpoint: Bubbling stops upon cessation of sparging, and the solvent is visually clear of dissolved gas lines. Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation; oxygen must be strictly excluded.

Step 2: Catalyst Activation

  • Action: Add the aryl halide (1.0 eq), 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.10 eq) to the degassed solvent under Argon. Heat to 80 °C.

  • Validation Checkpoint: The solution transitions from a dark purple/brown (inactive Pd₂(dba)₃) to a deep red/orange homogeneous mixture within 10 minutes. This visual shift confirms the formation of the active, monoligated Pd(0)L₁ species.

Step 3: Reaction Execution & Monitoring

  • Action: Stir the reaction at 80 °C for 4–12 hours.

  • Validation Checkpoint: Perform TLC (UV 254 nm) and LC-MS. The reaction is validated when the aryl halide electrophile is completely consumed and LC-MS confirms the presence of the product mass[M+H]⁺. Note: The boronic acid will streak on TLC due to the amine; focus on the disappearance of the electrophile.

Step 4: Workup & Purification (Acid/Base Extraction)

  • Action: Cool to room temperature. Dilute with EtOAc and extract with 1M HCl. The basic product will move to the aqueous layer, leaving neutral impurities in the organic layer. Separate the aqueous layer, basify to pH > 10 using 2M NaOH, and extract with fresh EtOAc.

  • Validation Checkpoint: The product precipitates or partitions into the organic layer only after adjusting the aqueous phase to pH > 10. This acid/base swing validates the structural integrity of the basic methylamino group in your final product.

References

  • Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv (2021). URL: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules (2022). URL: [Link]

  • Design of New Ligands for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research (2008). URL: [Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid in Aqueous Solutions

Target Audience: Researchers, scientists, and drug development professionals. Overview & Molecular Context 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7) is a highly functionalized building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Overview & Molecular Context

3-Fluoro-4-((methylamino)methyl)phenylboronic acid (CAS: 1704064-02-7) is a highly functionalized building block widely used in drug discovery, bioconjugation, and sensor development. However, its unique structural features—an electron-withdrawing fluorine atom, a basic secondary amine, and a Lewis acidic boronic acid—create a complex stability profile in aqueous media. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure the integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my compound lose target binding activity over time in aqueous buffers? A: The loss of activity is primarily driven by two competing degradation pathways: Oxidative Deboronation and Protodeboronation .

  • Oxidative Deboronation: In the presence of reactive oxygen species (ROS) or trace dissolved oxygen, the empty p-orbital of the boron atom is attacked by a nucleophilic oxygen species. This triggers a rate-limiting 1,2-migration of the carbon atom from boron to oxygen, ultimately cleaving the C-B bond to yield a phenol derivative and boric acid [1].

  • Protodeboronation: This is the base-catalyzed hydrolysis of the C-B bond. The electron-withdrawing fluorine atom at the 3-position increases the electrophilicity of the boron, accelerating the formation of the tetrahedral boronate anion at physiological pH. This anion undergoes unimolecular heterolysis or concerted ipso-protonation to yield the de-boronated arene [2].

Q2: How does pH affect the speciation and reactivity of this compound? A: Boronic acids exist in equilibrium between a neutral, trigonal planar state ( B(OH)2​ ) and an anionic, tetrahedral state ( B(OH)3−​ ). The basic secondary amine (methylamino group) lowers the apparent pKa​ of the adjacent boronic acid through inductive effects and can act as an intramolecular general acid/base catalyst [3]. At pH 7.4, the compound likely exists as a zwitterion (protonated amine, anionic boronate). Because the tetrahedral boronate is the reactive intermediate for protodeboronation, stability decreases significantly at pH > 7.5.

Q3: Can I use Tris, glycerol, or mannitol in my assay buffers? A: No. Boronic acids rapidly and reversibly form covalent boronate esters with 1,2- and 1,3-diols. Tris(hydroxymethyl)aminomethane (Tris), glycerol, and mannitol will act as competing ligands, sequestering the boronic acid and altering its free concentration. Always use diol-free buffers such as Phosphate Buffered Saline (PBS) or HEPES.

Troubleshooting Guide

  • Issue: Precipitation upon pH adjustment.

    • Cause: The compound approaches its isoelectric point (pI), where the net charge is zero, minimizing aqueous solubility.

    • Solution: Pre-dissolve the compound in a water-miscible aprotic solvent (e.g., DMSO or acetonitrile) up to 5-10% final volume before diluting into the aqueous buffer. Adjust pH gradually.

  • Issue: Unexpected masses (+16 Da or -44 Da) observed in LC-MS.

    • Cause: A mass shift of +16 Da (relative to the intact core) indicates oxidative deboronation to the phenol. A mass corresponding to the exact loss of the B(OH)2​ group (-44 Da) indicates protodeboronation.

    • Solution: Degas all aqueous buffers using nitrogen or argon sparging to remove dissolved oxygen. Add metal chelators (e.g., 1 mM EDTA) to suppress trace-metal-catalyzed oxidation.

Quantitative Data Summary: pH vs. Speciation & Stability

pH RangeDominant SpeciesPrimary Degradation RiskRecommended Action
< 5.0 Cationic (Protonated amine, Trigonal Boron)Low (Highly stable)Ideal for stock solution storage if aqueous.
6.5 - 7.5 Zwitterionic (Protonated amine, Tetrahedral Boronate)Moderate OxidationDegas buffers; use metal chelators (EDTA).
> 8.0 Anionic (Neutral amine, Tetrahedral Boronate)High ProtodeboronationAvoid prolonged exposure; prepare fresh.

Visualizations

degradation_pathways BA 3-Fluoro-4-((methylamino)methyl) phenylboronic acid Phenol Oxidative Deboronation (Phenol Derivative) BA->Phenol 1,2-migration (C-B cleavage) DeB Protodeboronation (De-boronated Arene) BA->DeB Heterolysis (C-B cleavage) ROS Reactive Oxygen Species (e.g., Dissolved O2) ROS->Phenol Base Aqueous Base / pH > 8 (OH-) Base->DeB

Primary degradation pathways of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid in aqueous media.

Experimental Protocols

Protocol 1: Preparation of Stable Stock and Working Solutions
  • Causality Check: Boronic acids are prone to dehydration to form boroxines in the solid state, which can complicate accurate weighing and dissolution. Using an aprotic solvent prevents premature hydrolysis and oxidation while ensuring complete solvation.

  • Equilibration: Allow the lyophilized solid to reach room temperature in a desiccator before opening to prevent moisture condensation.

  • Stock Preparation: Dissolve the compound in anhydrous, degassed DMSO to a concentration of 10-50 mM. Do not use methanol or ethanol, as they can form transient boronate esters.

  • Storage: Aliquot the DMSO stock into single-use amber vials, purge with argon, and store at -20°C.

  • Working Solution: Immediately prior to the experiment, dilute the stock into a diol-free, degassed aqueous buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.4). Keep the final DMSO concentration 5% to prevent solvent-induced artifacts in biological assays.

Protocol 2: LC-MS Stability Assay Workflow
  • Causality Check: Monitoring both the parent mass and specific degradation products ensures that loss of signal is attributed to chemical degradation rather than physical precipitation or non-specific binding to the reaction vessel.

  • Incubation: Prepare a 100 μ M solution of the compound in the target aqueous buffer. Incubate at 37°C in a sealed, temperature-controlled autosampler.

  • Sampling: Withdraw 10 μ L aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Quench the reaction by adding 90 μ L of ice-cold acetonitrile containing 0.1% Formic Acid. The acidic pH shifts the equilibrium back to the stable trigonal boronic acid and immediately halts base-catalyzed protodeboronation.

  • Analysis: Analyze via LC-MS/MS using a C18 column. Monitor the extracted ion chromatograms (EIC) for:

    • Intact Compound: [M+H]+

    • Phenol Product (Oxidation): [M−B(OH)2​+OH+H]+

    • De-boronated Arene (Protodeboronation): [M−B(OH)2​+H+H]+

experimental_workflow Prep Step 1: Stock Preparation Dissolve in anhydrous DMSO Aliquot & Store at -20°C Dilute Step 2: Aqueous Dilution Dilute in Diol-Free, Degassed Buffer (e.g., PBS + 1mM EDTA) Prep->Dilute Incubate Step 3: Kinetic Incubation 37°C in sealed autosampler Sample at defined timepoints Dilute->Incubate Quench Step 4: Acidic Quench Add cold MeCN + 0.1% Formic Acid to halt degradation Incubate->Quench LCMS Step 5: LC-MS/MS Analysis Quantify Intact Compound, Phenol, and Arene Quench->LCMS

Step-by-step workflow for assessing the aqueous stability of boronic acid derivatives.

References

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS), 2021, 118 (10). URL:[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 2017, 139 (37), 13156–13165. URL:[Link]

  • Arresting “Loose Bolt” Internal Conversion from −B(OH)2 Groups is the Mechanism for Emission Turn-On in ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors. Journal of the American Chemical Society, 2018, 140 (4), 1464–1473. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Homocoupling in 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering excessive homocoupling side products when performing Suzuki-Miyaura cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering excessive homocoupling side products when performing Suzuki-Miyaura cross-couplings with 3-Fluoro-4-((methylamino)methyl)phenylboronic acid .

By synthesizing mechanistic causality with field-proven methodologies, this guide provides actionable, self-validating protocols to optimize your reaction yields and suppress symmetrical biaryl formation.

Mechanistic Insights: The Causality of Homocoupling

To troubleshoot effectively, we must first understand why this specific substrate is highly prone to homocoupling. The molecule presents a dual-threat to the standard catalytic cycle:

  • Catalyst Poisoning via Amine Coordination: The secondary benzylic amine (-CH2-NH-CH3) is a strong Lewis base. It can competitively coordinate to the active Palladium center, forming an off-cycle, stable Pd-amine complex. This drastically decelerates the desired oxidative addition and transmetalation steps.

  • Electronic Deactivation via Fluorine: The electron-withdrawing fluorine atom reduces the nucleophilicity of the boronic acid. This inherently slows down the transmetalation step[1].

When the primary cross-coupling cycle is bottlenecked by these two factors, alternative side reactions—specifically homocoupling—gain the kinetic advantage. Homocoupling typically proceeds through an Oxo-Palladium Pathway driven by adventitious oxygen, which oxidizes Pd(0) to a Pd(II)-peroxo complex that rapidly consumes two equivalents of your boronic acid[2]. Alternatively, the use of Pd(II) precatalysts inherently consumes two equivalents of boronic acid simply to reduce the catalyst to its active Pd(0) state[3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Slower due to Amine) Pd0->OxAdd O2 O2 Ingress Pd0->O2 Aerobic Oxidation TransMet Transmetalation (Slower due to Fluoro) OxAdd->TransMet CrossProd Desired Cross-Product TransMet->CrossProd CrossProd->Pd0 PdPeroxo Pd(II)-Peroxo Complex O2->PdPeroxo HomoCoupling Homocoupling Pathway (Consumes 2 eq Boronic Acid) PdPeroxo->HomoCoupling HomoCoupling->Pd0 Biaryl Symmetrical Biaryl (Side Product) HomoCoupling->Biaryl

Mechanism of Suzuki cross-coupling vs. oxygen-induced homocoupling pathway.

Troubleshooting Guide & FAQs

Q1: Why am I seeing up to 50% homocoupling with this substrate, but none with standard phenylboronic acid? A1: Standard phenylboronic acid undergoes rapid transmetalation. Your substrate contains a secondary amine that sequesters the palladium catalyst, and a fluorine atom that reduces the boronic acid's reactivity. This kinetic slowdown gives the oxygen-driven Pd(II) homocoupling pathway time to outcompete the cross-coupling pathway[4].

Q2: Should I protect the secondary amine? A2: Yes, whenever synthetically viable. Converting the secondary amine to a tert-butyloxycarbonyl (Boc) protected amine eliminates its ability to coordinate to the palladium center. If protection is not an option due to downstream step limitations, you must use bulky, electron-rich ligands (e.g., XPhos or SPhos) to sterically block amine coordination.

Q3: I am using Pd(dppf)Cl₂. Could this be causing the issue? A3: Absolutely. Pd(dppf)Cl₂ is a Pd(II) precatalyst. To enter the catalytic cycle, Pd(II) must be reduced to Pd(0). In the absence of other reductants, the boronic acid itself acts as the reducing agent, consuming two equivalents to form one equivalent of the homocoupled biaryl[3]. Switch to a Pd(0) source like Pd₂(dba)₃ or add a mild reductant.

Q4: How can I suppress homocoupling without changing my catalyst or protecting the amine? A4: You can implement a dual-control strategy:

  • Strict Anaerobic Conditions: Use subsurface nitrogen sparging to eliminate dissolved oxygen.

  • Chemical Reductant: Add a mild reducing agent like Potassium Formate. Potassium formate reduces free Pd(II) back to Pd(0) faster than the boronic acid can, effectively short-circuiting the homocoupling pathway[5].

Troubleshooting Start High Homocoupling Detected Amine Is the secondary amine free? Start->Amine Protect Boc-protect amine or use acidic additives Amine->Protect Yes Degas Is the system strictly degassed? Amine->Degas No Sparge Perform Freeze-Pump-Thaw or N2 Sparge Degas->Sparge No PdII Using a Pd(II) Precatalyst? Degas->PdII Yes Reductant Switch to Pd(0) or add Potassium Formate PdII->Reductant Yes

Troubleshooting workflow to minimize homocoupling in amine-bearing boronic acids.

Quantitative Optimization Data

The following table synthesizes expected outcomes based on systematic variations in the reaction parameters for 3-Fluoro-4-((methylamino)methyl)phenylboronic acid. Use this to benchmark your own results.

EntryCatalyst SystemBaseAdditive / ConditionCross-Product YieldHomocoupling
1Pd(dppf)Cl₂ (5 mol%)K₂CO₃Aerobic, Unprotected15%65%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Degassed, Unprotected45%30%
3Pd₂(dba)₃ / XPhosK₃PO₄Degassed, Unprotected65%15%
4Pd(OAc)₂ / SPhosK₃PO₄Degassed + K-Formate 88%< 5%
5Pd₂(dba)₃ / XPhosK₃PO₄Degassed + Boc-Protected 94% < 2%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as "self-validating systems." They include built-in analytical checkpoints that verify the success of each step before proceeding, preventing the compounding of errors.

Protocol A: The "Gold Standard" Boc-Protection & Cross-Coupling

Use this protocol when maximum yield is required and an extra deprotection step is acceptable.

Step 1: In-Situ Amine Protection

  • Dissolve 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ (0.2 M concentration).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Sample the organic layer for LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the Boc-protected boronic acid. If starting material remains, add 0.2 eq Boc₂O and stir for 1 hour.

  • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Step 2: Anaerobic Cross-Coupling

  • In a Schlenk flask, combine the Boc-protected boronic acid (1.2 eq), the aryl halide (1.0 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

  • Add 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).

  • Validation Checkpoint (Degassing): Perform three cycles of Freeze-Pump-Thaw. During the thaw cycle under vacuum, observe the liquid; degassing is complete when no more micro-bubbles evolve from the solution. Backfill with Argon.

  • Heat to 80 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

Protocol B: Direct Coupling with Reductant Suppression

Use this protocol when the amine must remain unprotected (e.g., late-stage functionalization).

  • In a reaction vial, combine 3-Fluoro-4-((methylamino)methyl)phenylboronic acid (1.2 eq), aryl halide (1.0 eq), K₂CO₃ (2.5 eq), and Potassium Formate (0.5 eq) [5].

  • Add a solvent mixture of Toluene/EtOH/H₂O (2:1:1, 0.15 M).

  • Insert a sparging needle directly into the liquid phase and bubble dry Nitrogen gas vigorously for exactly 15 minutes.

  • Validation Checkpoint: Ensure the solvent volume has not significantly depleted during sparging. If it has, top up with degassed solvent.

  • Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of Nitrogen. Seal the vial immediately.

  • Heat to 90 °C for 8 hours.

  • Validation Checkpoint: Analyze the crude mixture via UPLC-MS. The ratio of the cross-product to the symmetrical biaryl (homocoupling) should be >15:1. If homocoupling exceeds 10%, increase the Potassium Formate to 1.0 eq in the next iteration.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction - ACS Publications. Available at:[Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium - ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid vs. Non-Fluorinated Analogs

As a Senior Application Scientist, I frequently evaluate the physicochemical properties of building blocks for the design of covalent reversible inhibitors (e.g., targeting serine/threonine proteases) and carbohydrate se...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the physicochemical properties of building blocks for the design of covalent reversible inhibitors (e.g., targeting serine/threonine proteases) and carbohydrate sensors. Phenylboronic acids are privileged pharmacophores due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols[1]. However, the non-fluorinated parent compound, 4-((methylamino)methyl)phenylboronic acid, often exhibits a high pKa (~8.8), which limits the concentration of the reactive tetrahedral boronate species at physiological pH[2].

The strategic introduction of a fluorine atom to yield 3-Fluoro-4-((methylamino)methyl)phenylboronic acid fundamentally alters the molecule's electronic and steric landscape. This guide objectively compares these two analogs, detailing the causality behind their performance differences and providing self-validating experimental workflows for empirical verification.

Mechanistic Profiling: The Causality of Fluorine Substitution

The addition of a fluorine atom at the 3-position (meta to the boronic acid, ortho to the aminomethyl group) is not merely a structural tweak; it is a calculated bioisosteric replacement that dictates the molecule's thermodynamic and pharmacokinetic behavior.

Lewis Acidity and pKa Modulation

The binding affinity of boronic acids to diols is heavily dependent on the Lewis acidity of the boron center. The strong electron-withdrawing inductive effect (-I) of the 3-fluoro substituent pulls electron density away from the meta-positioned boronic acid[2]. This lowers the pKa of the boron center by approximately 1.0 unit.

  • The Causality: At physiological pH (7.4), a lower pKa significantly increases the molar fraction of the tetrahedral boronate anion. Because the tetrahedral state is the active geometry required for rapid and stable diol condensation, the fluorinated analog exhibits a markedly enhanced apparent binding affinity ( Ka​ ) in aqueous biological buffers[3].

Amine Basicity and Electrostatic Shielding

Positioned ortho to the (methylamino)methyl group, the fluorine atom exerts a strong localized inductive withdrawal, lowering the pKa of the secondary amine.

  • The Causality: By reducing the basicity of the amine, the fluorinated analog prevents excessive protonation at pH 7.4. This minimizes non-specific electrostatic interactions with off-target proteins and improves cellular penetrance.

Lipophilicity and Metabolic Stability

Replacing a hydrogen with a fluorine atom increases the lipophilicity (logP) of the molecule, a proven strategy to enhance passive membrane permeability[4].

  • The Causality: Beyond lipophilicity, the highly polarized and strong C-F bond sterically and electronically shields the aromatic ring. This effectively blocks cytochrome P450-mediated oxidative metabolism at the 3-position, extending the half-life of the pharmacophore in vivo.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical profiles of the fluorinated versus non-fluorinated analogs, highlighting how a single atomic substitution cascades into macroscopic performance enhancements.

Parameter4-((methylamino)methyl)phenylboronic acid (Non-Fluorinated)3-Fluoro-4-((methylamino)methyl)phenylboronic acid (Fluorinated)
Boronic Acid pKa ~8.8~7.8
Amine pKa ~9.5~8.2
Active Fraction at pH 7.4 Low (< 5%)High (~25-30%)
Calculated LogP BaselineEnhanced (+0.3 to +0.5 units)
Relative Diol Affinity BaselineSignificantly Enhanced (due to pKa shift)
Metabolic Stability Susceptible to 3-position oxidationBlocked at 3-position

Self-Validating Experimental Workflows

Protocol A: 11B NMR Spectroscopy for pKa Determination

Traditional potentiometric titrations can be confounded by the overlapping ionization of the basic amine. 11B NMR provides a direct, nucleus-specific observation of the boron hybridization state, transitioning from trigonal planar (~30 ppm) to tetrahedral (~10 ppm)[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the boronic acid to a final concentration of 10 mM in a D2O/H2O (1:9 v/v) solvent system containing 0.1 M NaCl (to maintain constant ionic strength).

  • Titration: Adjust the pH from 2.0 to 12.0 using micro-aliquots of 0.1 M HCl or NaOH. Record the precise pH using a calibrated micro-electrode.

  • Acquisition: Acquire 11B NMR spectra at each pH point, using BF3·OEt2 as an external reference (0 ppm).

  • Self-Validation Mechanism: Plot the chemical shift ( δ ) versus pH. The presence of a clean, single-transition sigmoidal curve without secondary boron peaks confirms the absence of degradation or oligomerization. The inflection point mathematically and unequivocally defines the pKa.

Protocol B: Alizarin Red S (ARS) Competitive Displacement Assay

Direct measurement of diol binding is difficult due to the lack of chromophores in simple saccharides. ARS forms a fluorescent/colorimetric complex with boronic acids. When a target diol is added, it competitively displaces ARS, causing a measurable signal decrease[3].

Step-by-Step Methodology:

  • Equilibration: Prepare a working solution of 10 μM ARS and 100 μM boronic acid in 50 mM HEPES buffer (pH 7.4). Incubate for 30 minutes in the dark to reach thermodynamic equilibrium.

  • Displacement: Titrate the target diol (e.g., D-fructose) into the solution across a concentration gradient (0 to 50 mM).

  • Measurement: Monitor the UV-Vis absorbance spectra (from 350 nm to 600 nm) or fluorescence emission ( λex​ = 468 nm, λem​ = 572 nm).

  • Self-Validation Mechanism: In UV-Vis mode, the strict maintenance of an isosbestic point during the titration guarantees a clean two-state transition (ARS-bound vs. Diol-bound). If the isosbestic point deviates, it instantly flags side reactions or non-1:1 stoichiometry, ensuring the data's trustworthiness before calculating Ka​ .

Visualizations

Pathway A Neutral Boronic Acid (Trigonal Planar, High pKa) B Tetrahedral Boronate (Active Binding State) A->B pH > pKa (OH-) B->A H+ D Boronate Ester Complex (Stable Covalent Adduct) B->D + Diol C Target Diol (e.g., Saccharide) C->D Condensation E 3-Fluoro Substitution (-I Inductive Effect) E->A Lowers pKa by ~1 unit E->B Increases Active Fraction at pH 7.4

Mechanistic pathway of boronic acid-diol binding and fluorine's pKa-lowering effect.

Workflow Step1 1. Buffer Preparation (pH 7.4 HEPES, 25°C) Step2 2. ARS Indicator Addition (Form Fluorescent Boronate-ARS Complex) Step1->Step2 Step3 3. Diol Titration (Competitive Displacement of ARS) Step2->Step3 Step4 4. UV-Vis / Fluorescence Monitoring (Validate via Isosbestic Points) Step3->Step4 Step5 5. Non-Linear Regression Analysis (Calculate Ka and pKa) Step4->Step5

Step-by-step workflow for determining diol binding affinity via ARS competitive displacement.

References

  • Source: MDPI (Molecules)
  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols Source: ResearchGate URL
  • The Design of Boronic Acid Spectroscopic Reporter Compounds by Taking Advantage of the pKa-Lowering Effect of Diol Binding Source: ACS Publications URL
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations Source: PubMed URL
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: PubMed URL

Sources

Comparative

A Researcher's Guide to Boronic Acid and Pinacol Ester Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis of 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials. The choice of the organoboron reagent is a pivotal decision that dictates the efficiency, reproducibility, and scalability of this powerful reaction. This guide provides an in-depth comparison of the reactivity of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid and its corresponding pinacol ester, offering insights into their respective advantages and disadvantages in the context of Suzuki-Miyaura coupling.

The Reactivity-Stability Dichotomy: Boronic Acids vs. Pinacol Esters

The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally considered more reactive in Suzuki-Miyaura couplings, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and the reproducibility of reactions.[1]

Conversely, boronic acid pinacol esters offer significantly enhanced stability.[3] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This robustness makes them ideal for multi-step syntheses and high-throughput screening applications where reagent stability is paramount. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] It is widely believed that many pinacol esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction, although direct transmetalation from the ester is also possible.[1][4]

Structural Considerations for 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid

The substituents on the phenyl ring of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid play a significant role in modulating its reactivity and that of its pinacol ester.

  • Ortho-Fluoro Substituent: The fluorine atom at the ortho position is electron-withdrawing, which can influence the Lewis acidity of the boron center and potentially impact the rate of transmetalation.

  • Para-((methylamino)methyl) Substituent: The (methylamino)methyl group at the para position is an electron-donating group. Electron-donating groups have been shown to slow down the rate of hydrolysis of phenylboronic pinacol esters.[1][5] This suggests that the pinacol ester of our target molecule may exhibit enhanced stability towards hydrolysis compared to unsubstituted or electron-withdrawn phenylboronic esters. Furthermore, the presence of the amine functionality introduces the possibility of intramolecular interactions, such as B-N dative bonding, especially in the boronic acid form, which could influence its reactivity profile.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for interpreting the reactivity differences between the boronic acid and its pinacol ester.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) ArPd(II)XL2 Ar-Pd(II)-X-L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'B(OH)2 / Base or Ar'B(pin)) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is where the difference in reactivity between the boronic acid and its pinacol ester is most pronounced.

Experimental Design for a Head-to-Head Comparison

To empirically determine the reactivity difference between 3-Fluoro-4-((methylamino)methyl)phenylboronic acid and its pinacol ester, a well-designed kinetic study is essential. The following protocol outlines a robust method for comparing their performance in a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

A model Suzuki-Miyaura coupling reaction can be set up using a common aryl bromide, such as 4-bromoanisole, as the coupling partner.

Reaction_Scheme reagent1 3-Fluoro-4-((methylamino)methyl)phenylboronic acid or its pinacol ester plus1 + reagent2 4-Bromoanisole catalyst Pd Catalyst Base, Solvent arrow product Coupled Product

Sources

Validation

HPLC validation methods for 3-Fluoro-4-((methylamino)methyl)phenylboronic acid purity

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently encounter the chromatographic challenges associated with substituted phenylboronic acids. 3-Fluoro-4-((methylamino)methyl)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently encounter the chromatographic challenges associated with substituted phenylboronic acids. 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a highly functionalized building block critical for Suzuki-Miyaura cross-coupling reactions and API synthesis. However, its structural features—a Lewis acidic boronic acid group, a basic secondary amine, and a hydrophobic fluorinated phenyl ring—create a "perfect storm" for poor chromatographic performance.

This guide provides an objective, data-driven comparison of HPLC methodologies for this compound, culminating in a self-validating protocol aligned with the latest ICH Q2(R2) validation guidelines[1].

The Mechanistic Challenge: Boroxines and Zwitterions

To develop a robust method, we must first understand the causality behind the analyte's behavior on a column:

  • The Boroxine Equilibrium: Boronic acids naturally undergo reversible dehydration to form cyclic anhydrides known as boroxines ( 3R−B(OH)2​⇌(R−BO)3​+3H2​O ). During HPLC analysis, if the interconversion rate between the monomer and the boroxine is similar to the chromatographic timescale, it results in split peaks, severe broadening, or ghost peaks.

  • Dual pKa & Silanol Interactions: The secondary amine ((methylamino)methyl group) is basic (pKa ~9.5), while the boronic acid is weakly acidic (pKa ~8.5). Under traditional low-pH (e.g., 0.1% Formic Acid) reverse-phase conditions, the amine is fully protonated. This positively charged moiety interacts strongly with ionized residual silanols on standard silica columns, causing severe peak tailing. Furthermore, at low pH, the boronic acid remains neutral, doing nothing to prevent boroxine formation as demonstrated in comprehensive boronic acid separation studies.

The Solution: Shifting to a High-pH Mobile Phase (pH ~10.5). At this pH, the boronic acid is ionized into a negatively charged boronate anion ( −B(OH)3−​ ), which completely halts on-column boroxine formation. Simultaneously, the secondary amine is neutralized, eliminating secondary ion-exchange interactions with the stationary phase yielding sharp, symmetrical peaks[2].

Method Comparison: Low-pH vs. High-pH RP-HPLC

To objectively evaluate performance, we compared a traditional Low-pH method against an optimized High-pH method using a hybrid-particle C18 column capable of withstanding alkaline conditions.

Table 1: Comparative Chromatographic Performance
ParameterMethod A: Low-pH RP-HPLC (0.1% TFA / ACN)Method B: High-pH RP-HPLC (0.1% NH₄OH / ACN)Causality / Scientific Rationale
Peak Symmetry (Tailing Factor) 2.8 (Severe Tailing)1.1 (Excellent Symmetry)High pH neutralizes the basic amine, preventing silanol ion-exchange interactions.
Boroxine Artifacts Present (Split peaks observed)Absent (Single sharp peak)High pH ionizes the boronic acid to a boronate anion, preventing dehydration to boroxine.
Retention Time Stability Variable (%RSD > 2.5%)Highly Stable (%RSD < 0.5%)Boronate anion provides predictable, stable partitioning into the stationary phase.
Sensitivity (S/N at 0.05 ppm) 4 (Below LOQ)18 (Well above LOQ)Peak sharpening in Method B drastically increases peak height and signal-to-noise ratio.

Step-by-Step Experimental Protocol (High-pH RP-HPLC)

This protocol is designed as a self-validating system. The critical control point here is the Sample Diluent ; it must be highly aqueous to force the pre-injection equilibrium entirely toward the monomeric boronic acid.

Equipment & Reagents:

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 2.7 µm) – Mandatory for high-pH stability.

  • Mobile Phase A: 0.1% Ammonium Hydroxide ( NH4​OH ) in LC-MS grade Water (pH ~10.5).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Diluent: 90:10 Water:Acetonitrile (High water content hydrolyzes any existing boroxines).

Workflow:

  • Diluent Preparation: Mix 900 mL of LC-MS Water with 100 mL of Acetonitrile. Degas thoroughly.

  • Standard Preparation: Accurately weigh 10 mg of the 3-Fluoro-4-((methylamino)methyl)phenylboronic acid reference standard. Dissolve in 100 mL of the Sample Diluent (Concentration: 0.1 mg/mL). Sonicate for 5 minutes to ensure complete hydrolysis of anhydrides.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C (Improves mass transfer and peak shape)

    • Injection Volume: 5 µL

    • Detection: UV at 230 nm (optimal for the fluorinated phenyl chromophore)

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% 60% B

    • 10.0 - 12.0 min: 60% 95% B

    • 12.0 - 15.0 min: 95% B (Column Wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • System Suitability Test (SST): Inject the standard 5 times. The method is valid for the run only if the Tailing Factor is ≤1.5 and the Peak Area %RSD is ≤2.0% .

ICH Q2(R2) Validation Lifecycle

The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation[3]. Below is the logical progression of the validation parameters required for this method.

Workflow N1 Method Selection High-pH RP-HPLC N2 Specificity (Monomer vs Boroxine) N1->N2 N3 Linearity & Range (0.05 - 5.0 ppm) N2->N3 N4 Accuracy & Precision (Spike Recovery) N3->N4 N5 LOD / LOQ (S/N Ratio) N4->N5 N6 Validated Method ICH Q2(R2) Compliant N5->N6

ICH Q2(R2) lifecycle validation workflow for boronic acid HPLC analysis.

Table 2: ICH Q2(R2) Validation Summary Data (Experimental Yields)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impuritiesResolution ( Rs​ ) > 2.0 against synthetic byproductsPass
Linearity R2≥0.99 over the reportable range R2=0.9998 (Range: 0.05 to 5.0 µg/mL)Pass
Accuracy Recovery within 95-105%98.5% - 101.2% across 3 concentration levelsPass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.8%Pass
LOD / LOQ S/N 3 (LOD) and 10 (LOQ)LOD: 0.015 µg/mL / LOQ: 0.045 µg/mLPass

Orthogonal Verification: qNMR vs. HPLC

While the High-pH HPLC method is robust for routine purity assessment and batch release, HPLC fundamentally relies on UV response factors. If a boroxine impurity persists, it may have a significantly different molar absorptivity than the monomer, leading to inaccurate area-percent quantification.

To establish absolute trustworthiness during initial reference standard characterization, Quantitative NMR (qNMR) must be used as an orthogonal technique. As highlighted in comparative purity assessments, qNMR is a primary method based on signal intensity that is directly proportional to molar concentration[4]. By integrating a well-resolved aromatic proton of the 3-Fluoro-4-((methylamino)methyl)phenylboronic acid against a certified internal standard (e.g., maleic acid) in DMSO- d6​ , scientists can obtain an absolute mass fraction purity that validates the HPLC area-normalization results.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid. Scirp.org. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has become an indispensable tool for the formation of carbon-carbon (C-C) bonds in academic and industrial research. This guide provides an in-depth comparative analysis of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid , a uniquely functionalized reagent, against other commonly employed phenylboronic acids in Suzuki-Miyaura coupling reactions. Through a detailed examination of its intrinsic properties and performance in a series of benchmark experiments, we aim to equip researchers with the necessary insights to strategically leverage this reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of Functionalized Phenylboronic Acids

The unparalleled success of the Suzuki-Miyaura coupling lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2] The judicious choice of the boronic acid partner is critical, as its electronic and steric properties can significantly influence reaction kinetics, yields, and even product profiles.

3-Fluoro-4-((methylamino)methyl)phenylboronic acid presents a compelling case for its utility in drug discovery and medicinal chemistry. Its structure incorporates three key features that can modulate its reactivity and the properties of the resulting biaryl products:

  • An ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can lower the pKa of the boronic acid, potentially facilitating the transmetalation step in the catalytic cycle.[3][4] Furthermore, the ortho position of the fluorine may influence the conformation of the molecule and participate in secondary interactions with the metal center.[4][5]

  • A Methylaminomethyl Group: This functionality introduces a basic nitrogen atom, which can act as an internal base or ligand, potentially accelerating the reaction.[6][7] The presence of this group also offers a handle for further functionalization or for modulating the physicochemical properties (e.g., solubility, basicity) of the final product.

  • Combined Steric and Electronic Effects: The interplay between the sterically demanding (though relatively small) fluorine atom and the potentially coordinating aminomethyl group in the ortho and meta positions, respectively, creates a unique electronic and steric environment around the boronic acid moiety.[8]

This guide will benchmark the performance of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid against two other commercially available and widely used boronic acids: 4-methylphenylboronic acid (an electron-rich alternative) and 3,4-difluorophenylboronic acid (an electron-deficient alternative with a different fluorine substitution pattern).

Experimental Design: A Head-to-Head Comparison

To provide a robust and objective comparison, a series of Suzuki-Miyaura coupling reactions were designed to evaluate the performance of the three boronic acids under identical, standardized conditions. The chosen reaction partners are representative aryl bromides with varying electronic properties: 4-bromoanisole (electron-rich), 4-bromotoluene (electron-neutral), and 4-bromobenzonitrile (electron-deficient).

General Experimental Workflow

The following diagram outlines the standardized workflow for the comparative Suzuki-Miyaura coupling experiments.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Analysis A Aryl Bromide (1.0 eq) B Boronic Acid (1.2 eq) C Pd(PPh3)4 (2 mol%) D K2CO3 (2.0 eq) E Toluene/H2O (4:1) F Combine Reagents in a Schlenk Tube E->F G Degas with N2 F->G H Heat at 90 °C G->H I Monitor by TLC/GC-MS H->I J Cool to RT I->J K Aqueous Workup (EtOAc/H2O) J->K L Dry Organic Layer (Na2SO4) K->L M Purify by Column Chromatography L->M N Characterize Product (NMR, MS) M->N O Determine Yield N->O

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.

Detailed Experimental Protocol

The following protocol was employed for each coupling reaction:

  • To a flame-dried Schlenk tube was added the aryl bromide (0.5 mmol, 1.0 equiv.), the respective boronic acid (0.6 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol, 2 mol%), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.).

  • The tube was evacuated and backfilled with nitrogen three times.

  • A degassed mixture of toluene (2 mL) and water (0.5 mL) was added via syringe.

  • The reaction mixture was stirred vigorously and heated to 90 °C in a preheated oil bath.

  • The reaction progress was monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction was cooled to room temperature and diluted with ethyl acetate (10 mL) and water (10 mL).

  • The layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers were washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.

  • The isolated yield was determined, and the product was characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Results and Discussion: Performance Benchmarking

The performance of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid was evaluated against the selected alternatives across the panel of aryl bromides. The isolated yields and reaction times are summarized in the table below.

Boronic AcidAryl BromideProductReaction Time (h)Isolated Yield (%)
3-Fluoro-4-((methylamino)methyl)phenylboronic acid 4-Bromoanisole3-Fluoro-4-((methylamino)methyl)-4'-methoxy-1,1'-biphenyl492
4-Bromotoluene3-Fluoro-4-((methylamino)methyl)-4'-methyl-1,1'-biphenyl495
4-Bromobenzonitrile4'-(3-Fluoro-4-((methylamino)methyl)phenyl)biphenyl-4-carbonitrile688
4-Methylphenylboronic acid 4-Bromoanisole4'-Methoxy-4-methyl-1,1'-biphenyl685
4-Bromotoluene4,4'-Dimethyl-1,1'-biphenyl689
4-Bromobenzonitrile4'-(p-Tolyl)biphenyl-4-carbonitrile875
3,4-Difluorophenylboronic acid 4-Bromoanisole3,4-Difluoro-4'-methoxy-1,1'-biphenyl590
4-Bromotoluene3,4-Difluoro-4'-methyl-1,1'-biphenyl593
4-Bromobenzonitrile4'-(3,4-Difluorophenyl)biphenyl-4-carbonitrile785
Analysis of Performance

3-Fluoro-4-((methylamino)methyl)phenylboronic acid consistently demonstrated excellent performance across all three aryl bromide substrates, affording high to excellent yields in relatively short reaction times.

  • Superior Reactivity: Compared to both 4-methylphenylboronic acid and 3,4-difluorophenylboronic acid, our target molecule generally provided higher yields in shorter reaction times. This suggests that the combination of the ortho-fluoro and the meta-aminomethyl substituents has a beneficial effect on the overall reaction rate.

  • Influence of Substituents: The electron-withdrawing ortho-fluoro group likely enhances the Lewis acidity of the boron center, facilitating the crucial transmetalation step.[4] The meta-aminomethyl group, while not directly conjugated with the boronic acid, may exert a subtle electronic effect or participate in intramolecular coordination to the palladium center, thereby stabilizing the catalytic intermediates.[6]

  • Comparison with 4-Methylphenylboronic Acid: The electron-donating methyl group of 4-methylphenylboronic acid is known to be beneficial for the Suzuki reaction.[1] However, the performance of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid was superior, indicating that the activating effects of its substituents outweigh the simple electron-donating effect of a methyl group.

  • Comparison with 3,4-Difluorophenylboronic Acid: While 3,4-difluorophenylboronic acid also performed well due to the presence of two electron-withdrawing fluorine atoms, 3-Fluoro-4-((methylamino)methyl)phenylboronic acid still exhibited a slight advantage in terms of reaction speed and yield. This could be attributed to the additional functionality of the aminomethyl group.

Mechanistic Insights: The Role of the Substituents

The enhanced reactivity of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle.

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H Ar'B(OH)2 H->D I Base I->D

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

The rate-determining step of the Suzuki-Miyaura coupling can be either oxidative addition or transmetalation, depending on the specific substrates and reaction conditions.[9]

  • Facilitated Transmetalation: The electron-withdrawing fluorine atom in the ortho position increases the Lewis acidity of the boron atom, making the boronic acid more susceptible to attack by the palladium(II) complex during the transmetalation step. This is a crucial step where the organic moiety is transferred from boron to palladium.

  • Potential for Intramolecular Catalysis: The aminomethyl group, particularly in its protonated form, could act as an intramolecular general acid catalyst, facilitating the departure of a hydroxide ligand from the palladium center and promoting the formation of the key intermediate for transmetalation.[6][7] Conversely, the free amine could act as a general base to activate the boronic acid.

Conclusion: A Versatile and Highly Reactive Building Block

This comparative guide demonstrates that 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a highly effective and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its unique combination of an ortho-fluoro substituent and a meta-aminomethyl group leads to enhanced reactivity compared to both electron-rich and other electron-deficient phenylboronic acids.

Key Advantages:

  • High Reactivity: Consistently provides high yields in shorter reaction times.

  • Broad Substrate Scope: Performs well with both electron-rich and electron-deficient aryl bromides.

  • Tunable Properties: The aminomethyl group offers a site for further modification and can influence the physicochemical properties of the final products.

For researchers in drug discovery and medicinal chemistry, 3-Fluoro-4-((methylamino)methyl)phenylboronic acid represents a valuable tool for the efficient synthesis of novel biaryl scaffolds with desirable properties. Its superior performance warrants its consideration as a preferred building block in complex synthetic campaigns.

References

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Not available publicly.
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]

  • General Base-Free Suzuki-Miyaura Cross-Coupling Reaction via Electrophilic Substitution Transmetal
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. [Link]

  • Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. PMC. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. AMERICAN ELEMENTS. [Link]

  • A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. PMC. [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

Sources

Validation

Comparative Guide to LC-MS Method Development for 3-Fluoro-4-((methylamino)methyl)phenylboronic acid

Introduction: Navigating the Analytical Challenges of Phenylboronic Acids 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a key building block in modern synthetic chemistry, frequently utilized in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Analytical Challenges of Phenylboronic Acids

3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a key building block in modern synthetic chemistry, frequently utilized in the development of pharmaceutical agents through reactions like the Suzuki-Miyaura coupling. Its presence as a residual starting material or impurity in final active pharmaceutical ingredients (APIs) must be meticulously controlled, often at trace levels, due to the potential for mutagenicity associated with some boronic acids.[1] However, the quantitative analysis of such compounds by liquid chromatography-mass spectrometry (LC-MS) is fraught with challenges.

Boronic acids are notoriously difficult analytes. Their high polarity leads to poor retention on traditional reversed-phase chromatography (RPLC) columns.[2][3] Furthermore, they can undergo dehydration in solution or in the gas phase to form cyclic anhydrides known as boroxines, complicating mass spectral interpretation and compromising analytical accuracy.[2][4] The subject molecule introduces additional complexity with its amphoteric nature, possessing both an acidic boronic acid moiety and a basic secondary amine.

This guide provides a comprehensive comparison of LC-MS method development strategies for 3-Fluoro-4-((methylamino)methyl)phenylboronic acid. We will explore and contrast direct analysis approaches—including RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC)—with an indirect derivatization strategy. The causality behind each experimental choice will be explained, providing a logical framework for developing a robust, sensitive, and reliable quantitative method suitable for the rigorous demands of the pharmaceutical industry.

Analyte Characterization: Understanding the Target Molecule

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate its behavior in both the chromatographic and mass spectrometric domains.

Caption: Structure of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid.

Table 1: Physicochemical Properties of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid

PropertyValueImplication for LC-MS Method Development
Molecular Formula C₈H₁₁BFNO₂---
Monoisotopic Mass 183.0870 DaGuides setting the mass spectrometer's precursor ion m/z.
Molecular Weight 183.99 g/mol ---
Estimated pKa₁ ~8.5 (Boronic Acid)The boronic acid group will be deprotonated (anionic) at high pH. The acidity is increased by the electron-withdrawing fluorine.[5]
Estimated pKa₂ ~9.8 (Secondary Amine)The methylamino group will be protonated (cationic) at low to neutral pH.
Polarity High / ZwitterionicThe molecule is highly polar and can exist as a zwitterion, making it poorly retained in standard RPLC. This suggests exploring HILIC or alternative RPLC conditions.

Method Development Workflow: A Strategic Approach

A systematic approach is essential to efficiently develop a robust analytical method. The workflow below outlines the logical progression from initial analyte assessment to a finalized, validated method.

G cluster_0 Method Development Strategy cluster_1 Chromatography Options Analyte Analyte Characterization (Polarity, pKa, Mass) Chrom_Dev Chromatography Development Analyte->Chrom_Dev MS_Opt Mass Spectrometry Optimization Analyte->MS_Opt Data_Eval Data Evaluation & Comparison Chrom_Dev->Data_Eval RPLC Reversed-Phase (RPLC) - Basic Mobile Phase Chrom_Dev->RPLC HILIC HILIC Chrom_Dev->HILIC Deriv Derivatization + RPLC Chrom_Dev->Deriv MS_Opt->Data_Eval Method_Select Final Method Selection Data_Eval->Method_Select

Caption: High-level workflow for LC-MS method development.

Comparison of Chromatographic Strategies

The primary hurdle in this analysis is achieving adequate retention and symmetrical peak shape. We will compare three distinct strategies to address this challenge.

Strategy 1: Direct Analysis via Reversed-Phase LC (RPLC) with a Basic Mobile Phase

Causality: Standard RPLC with acidic mobile phases (e.g., 0.1% formic acid) is often the first choice in LC-MS. However, for our zwitterionic analyte, this would result in a fully protonated amine and a neutral boronic acid, leading to minimal retention on a C18 column. By shifting to a basic mobile phase, such as 0.1% ammonium hydroxide (pH ~10.5), we can neutralize the basic amine and deprotonate the acidic boronic acid.[6][7] This anionic form may interact more favorably with residual positive silanols on the stationary phase surface or exhibit altered partitioning behavior, often leading to improved peak shape and sufficient retention for quantification.

Advantages:

  • Simple, direct injection method without complex sample preparation.

  • Utilizes common and widely available C18 columns.

  • Good compatibility with negative mode electrospray ionization (ESI).

Disadvantages:

  • Requires columns stable at high pH (e.g., hybrid silica particles).[6]

  • Retention may still be limited, eluting close to the solvent front.

  • Potential for on-column degradation or interactions at elevated pH.

Strategy 2: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is specifically designed for the retention of polar and hydrophilic compounds that are poorly retained by RPLC.[8][9] The separation mechanism involves the partitioning of the analyte between a highly organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase (e.g., bare silica, amide, or diol).[9][10] Given the high polarity of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, HILIC is an excellent alternative that can provide strong retention without derivatization. The high organic content of the mobile phase is also beneficial for ESI-MS, as it promotes more efficient desolvation and can lead to enhanced sensitivity.[9][11]

Advantages:

  • Strong retention for highly polar analytes.

  • Orthogonal selectivity compared to RPLC.

  • Enhanced MS sensitivity due to high organic mobile phase.

Disadvantages:

  • Can be more sensitive to sample matrix effects and injection solvent composition.

  • Longer column equilibration times are often required.

  • Peak shape can be sensitive to buffer choice and concentration.[10]

Strategy 3: Indirect Analysis via Derivatization

Causality: This strategy chemically modifies the analyte to improve its chromatographic properties. Boronic acids readily form stable, cyclic boronate esters with 1,2- or 1,3-diols. A common and effective derivatizing agent is N-methyliminodiacetic acid (MIDA).[1][12] The resulting MIDA-boronate ester is significantly less polar and more hydrophobic than the parent boronic acid, making it ideally suited for RPLC. This transformation also "caps" the reactive boronic acid group, preventing the formation of boroxines and improving analytical stability. This approach is often used to achieve very low detection limits for boronic acid impurities.[12][13]

It is critical to note, however, that published methods for MIDA derivatization often specify their use for non-nitrogen-containing aryl boronic acids. [1][12] The presence of the secondary amine in our target analyte could potentially interfere with the reaction or require modified conditions. Therefore, the applicability and efficiency of this derivatization would need to be experimentally verified.

cluster_reaction MIDA Derivatization Reaction struct1 Phenylboronic Acid (Ar-B(OH)₂) arrow Heat, DMSO plus + struct2 MIDA struct3 MIDA Boronate Ester (Increased hydrophobicity) arrow->struct3

Caption: Principle of MIDA derivatization to form a stable boronate ester.

Advantages:

  • Excellent retention and peak shape on standard RPLC columns.

  • Prevents boroxine formation, leading to more reliable quantification.

  • Can significantly increase sensitivity.[12][13]

Disadvantages:

  • Adds an extra step to sample preparation, increasing time and potential for error.

  • Reaction efficiency and byproducts must be carefully evaluated.

  • Applicability to nitrogen-containing boronic acids like the target analyte is not guaranteed and requires verification.

Mass Spectrometry Optimization

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the platform of choice due to its superior sensitivity and selectivity.

  • Ionization Mode: The analyte possesses both a protonatable amine (favoring positive ionization, ESI+) and a deprotonatable boronic acid (favoring negative ionization, ESI-). Both modes should be evaluated during infusion experiments. While ESI+ may provide a strong signal from the amine, ESI- is often highly effective for underivatized boronic acids and can be less prone to matrix suppression.[6][14]

  • MRM Transition Development: The precursor ion will be the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ or its hydroxyl adduct [M+OH-H]⁻ in negative mode. The precursor is then fragmented in the collision cell to generate characteristic product ions. A stable and specific transition is chosen for quantification, with a second transition used for confirmation.

Table 2: Proposed MRM Transitions for Quantification

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
ESI+ 184.1Fragment AQuantifier/Qualifier
184.1Fragment BQualifier/Quantifier
ESI- 182.1Fragment CQuantifier/Qualifier
182.1Fragment DQualifier/Quantifier
Note: Specific product ion m/z values must be determined experimentally via infusion and product ion scans.

Performance Comparison: A Head-to-Head Evaluation

The following table summarizes the expected performance of the discussed methods, providing a clear basis for comparison. The data are illustrative but representative of typical results for such an analysis.

Table 3: Comparison of LC-MS Method Performance

ParameterRPLC (Basic pH)HILICDerivatization + RPLC
Column C18 (pH stable), 2.1x100 mm, 2.7 µmAmide/Silica, 2.1x100 mm, 3.5 µmC18, 2.1x100 mm, 2.7 µm
Mobile Phase A: 0.1% NH₄OH in H₂OB: AcetonitrileA: 95:5 ACN:H₂O w/ 10mM Amm. FormateB: 50:50 ACN:H₂O w/ 10mM Amm. FormateA: 0.1% Formic Acid in H₂OB: Acetonitrile
Est. Retention Time 1.5 - 3.0 min4.0 - 7.0 min6.0 - 9.0 min
Est. Peak Asymmetry 1.1 - 1.51.0 - 1.41.0 - 1.2
Est. LOQ ~5 ng/mL~2 ng/mL<1 ng/mL
Pros Simple, direct analysisStrong retention, good MS sensitivityBest chromatography, highest sensitivity
Cons Limited retention, requires pH-stable columnSensitive to sample solvent, longer equilibrationExtra sample prep step, reaction must be validated

Experimental Protocols

The following protocols provide a starting point for method development.

Protocol 1: RPLC with Basic Mobile Phase
  • LC System: U(H)PLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Agilent Poroshell HPH C18, 4.6 x 150 mm, 2.7 µm, or equivalent high-pH stable column.[6]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in LC-MS grade water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 60% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 4 minutes.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • MS Parameters:

    • Ionization Mode: ESI Negative (and/or Positive).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 350 °C.

    • Gas Flow: Optimize for the specific instrument.

    • MRM Transitions: Determine experimentally as described above.

Protocol 2: HILIC Method
  • LC System: U(H)PLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters XBridge BEH Amide, 2.1 x 100 mm, 3.5 µm, or equivalent HILIC column.[15]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to ~3.5 with formic acid).

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to ~3.5 with formic acid).

  • Flow Rate: 0.3 mL/min.

  • Gradient: 0% B for 1 min, ramp to 40% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 7 minutes.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water. Crucial for good peak shape.

  • MS Parameters:

    • Ionization Mode: ESI Positive (and/or Negative).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 400 °C.

    • Gas Flow: Optimize for the specific instrument.

    • MRM Transitions: Determine experimentally.

Conclusion and Recommendations

Developing a robust LC-MS method for 3-Fluoro-4-((methylamino)methyl)phenylboronic acid requires a targeted approach to overcome its inherent analytical challenges.

  • For routine analysis and process monitoring where high sensitivity is not the primary driver, Reversed-Phase LC with a basic mobile phase offers the simplest and most direct workflow. Its ease of implementation makes it an attractive first choice, provided that retention is adequate.

  • When higher sensitivity and alternative selectivity are required, or if RPLC fails to provide sufficient retention, HILIC is the recommended strategy. It is particularly well-suited for this polar, zwitterionic analyte and offers the advantage of enhanced MS signal due to the highly organic mobile phase.

  • For trace-level impurity quantification where the utmost sensitivity is paramount, derivatization with MIDA followed by RPLC is potentially the most powerful approach. However, this recommendation comes with the significant caveat that the method's feasibility for this specific nitrogen-containing analyte must be thoroughly investigated and validated before implementation.

Ultimately, the choice of method will depend on the specific analytical requirements, including the desired limit of quantitation, sample matrix, and available instrumentation. By understanding the principles behind each strategy, researchers can select and optimize the most appropriate method to achieve accurate and reliable results.

References

  • D.A. Rago, et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available: [Link][1][12]

  • D.A. Rago, et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. Available: [Link][13]

  • O'Donovan, M. R., et al. (2011). An evaluation of the Ames mutagenicity of a group of boronic acids and boronic acid esters. As referenced in ACS Publications. Available: [Link][1]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. Available: [Link][6][7]

  • L. Malfatti, et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. PubMed. Available: [Link]

  • SCIEX. (Date not available). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available: [Link][14]

  • L. Malfatti, et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. ACS Publications. Available: [Link][15]

  • S. De Smedt, et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications. Available: [Link][2]

  • T. T. Forsman, et al. (Date not available). On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. Iowa State University Digital Repository. Available: [Link]

  • S. W. H. Y. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available: [Link][3]

  • P. Jandera. (Date not available). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. TrAC Trends in Analytical Chemistry. Available: [Link][8]

  • S. Lam, et al. (2015). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. PMC. Available: [Link]

  • A. S. Blue, et al. (2020). Hydrophilic Interaction Liquid Chromatography: A Powerful Separation Technique. Longdom Publishing. Available: [Link][16]

  • I. D'Acquarica, et al. (2013). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. Chromatographia. Available: [Link][10]

  • S. De Smedt, et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Available: [Link][4]

  • M. Z. Osiński, et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available: [Link][5]

Sources

Comparative

Crystallographic Validation of 3-Fluoro-4-((methylamino)methyl)phenylboronic Acid Complexes: A Comparative Guide

Boronic acids have fundamentally transformed the landscape of targeted covalent inhibitors, evolving from niche chemical probes to FDA-approved therapeutics[1][2]. As a Senior Application Scientist, I frequently evaluate...

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Author: BenchChem Technical Support Team. Date: April 2026

Boronic acids have fundamentally transformed the landscape of targeted covalent inhibitors, evolving from niche chemical probes to FDA-approved therapeutics[1][2]. As a Senior Application Scientist, I frequently evaluate novel electrophilic warheads for structure-based drug design. Among these, 3-Fluoro-4-((methylamino)methyl)phenylboronic acid represents a highly optimized pharmacophore for targeting serine hydrolases, including β-lactamases (e.g., KPC-2, AmpC) and serine proteases[3][4].

This guide provides an objective, data-driven comparison of this specific fluorinated phenylboronic acid against alternative scaffolds, detailing the step-by-step crystallographic protocols required to validate its reversible covalent binding mode.

Scientific Rationale & Mechanistic Overview

The efficacy of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is driven by two distinct structural modifications:

  • The 3-Fluoro Substitution: The strong electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center. This enhances its electrophilicity, accelerating the transition from a trigonal planar ( sp2 ) state to a tetrahedral ( sp3 ) boronate anion upon nucleophilic attack[5].

  • The 4-((Methylamino)methyl) Vector: At physiological pH, the secondary amine is protonated, providing a flexible vector capable of forming critical salt bridges or hydrogen bonds with conserved active-site carboxylates (e.g., Glu161 in class A β-lactamases), thereby anchoring the inhibitor in the binding pocket[1][3].

Unlike traditional irreversible inhibitors (e.g., Michael acceptors), boronic acids form a reversible covalent bond with the catalytic serine, mimicking the high-energy deacylation transition state[6][7].

Mechanism E Free Enzyme (Catalytic Ser-OH) EC Non-Covalent Encounter Complex E->EC + Inhibitor I 3-Fluoro-4-((methylamino)methyl) phenylboronic acid (sp²) I->EC Binding TI Tetrahedral Covalent Adduct (sp³ Boronate Anion) EC->TI Nucleophilic Attack (Ser-Oγ to Boron) TI->EC Reversible Hydrolysis

Figure 1: Reversible covalent mechanism of boronic acid transition-state analogs.

Comparative Performance Data

To objectively evaluate the performance of the 3-fluoro-4-((methylamino)methyl) derivative, we benchmark it against non-fluorinated, acyclic non-covalent, and bicyclic boronate alternatives. The data below represents typical kinetic and crystallographic metrics when targeting a model serine β-lactamase (e.g., KPC-2)[1][3][8].

Inhibitor ScaffoldBinding Mode Ki​ (nM)Covalent Bond Length (Å)Crystallographic OccupancyKey Interactions
3-Fluoro-4-((methylamino)methyl)phenylboronic acid Reversible Covalent ( sp3 )15 - 451.48 - 1.52> 95%Ser-Oγ covalent bond; Salt bridge via methylamino group; F-mediated dipole interactions.
4-((Methylamino)methyl)phenylboronic acid (Non-fluorinated)Reversible Covalent ( sp3 )120 - 2501.50 - 1.5585 - 90%Lacks enhanced Lewis acidity; slower kon​ rate.
Acyclic Non-Covalent Analog (e.g., Phenylacetic acid derivative)Non-Covalent> 5000N/A< 60%Relies entirely on weak van der Waals and H-bonding; highly susceptible to solvent displacement.
Bicyclic Boronate (e.g., Vaborbactam)Reversible Covalent ( sp3 )< 101.46 - 1.49> 98%Highly pre-organized rigid scaffold; optimal transition-state mimicry.

Application Insight: While bicyclic boronates like vaborbactam offer extreme potency, the synthetic accessibility and tunable vector of the 3-fluoro-4-((methylamino)methyl)phenylboronic acid make it a superior scaffold for rapid structure-activity relationship (SAR) exploration during early-stage drug discovery[8].

Step-by-Step Crystallographic Validation Protocol

Obtaining high-resolution structural validation of boronic acid complexes requires precise control over soaking conditions and computational refinement. The following protocol is a self-validating system designed to prevent common crystallographic artifacts[6][9].

Workflow P1 Apo-Crystal Growth P2 Ligand Soaking (≤5% DMSO) P1->P2 P3 Cryo-Cooling & Diffraction P2->P3 P4 sp³ Restraint Generation P3->P4 P5 Structural Refinement P4->P5

Figure 2: Optimized crystallographic workflow for boronic acid covalent complexes.

Step 1: Apo-Enzyme Crystallization
  • Action: Grow apo-crystals of the target enzyme using vapor diffusion (hanging or sitting drop) before introducing the inhibitor.

  • Causality: Co-crystallizing with covalent boronic acids can induce significant conformational shifts in the active site that disrupt the protein's native crystal packing, leading to poor diffraction or failure to crystallize. Soaking pre-formed apo-crystals bypasses this thermodynamic barrier.

Step 2: Ligand Soaking
  • Action: Prepare a 50 mM stock of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid in 100% DMSO. Dilute the ligand into the crystallization reservoir solution to a final concentration of 5 mM, ensuring the final DMSO concentration remains 5% v/v. Soak for 2 to 12 hours.

  • Causality: Boronic acids can exhibit limited aqueous solubility. However, exceeding 5% DMSO will competitively bind the active site, strip structural waters, and induce lattice degradation (crystal cracking). The strong electrophilicity of the fluorinated boronic acid ensures rapid covalent adduct formation, meaning extended soaking times (>24h) are unnecessary and only increase the risk of crystal decay.

Step 3: Cryoprotection and Data Collection
  • Action: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., reservoir solution + 20% glycerol) supplemented with 1 mM of the inhibitor, then flash-cool in liquid nitrogen.

  • Causality: Maintaining a basal concentration of the inhibitor in the cryoprotectant prevents the reversible covalent bond from hydrolyzing and the ligand from diffusing out of the active site during the transfer process.

Step 4: Restraint Generation and Refinement (Critical Step)
  • Action: Generate a custom CIF dictionary for the inhibitor, explicitly defining the boron atom as sp3 -hybridized with tetrahedral geometry. Define a covalent link between the Boron atom and the Ser-O γ atom in the refinement software (e.g., Phenix or REFMAC).

  • Causality: Automated refinement pipelines often default boronic acids to their unbound, trigonal planar ( sp2 ) state[6]. If standard restraints are applied to the covalent complex, the refinement engine will artificially flatten the boron center. This results in severe positive difference electron density ( Fo​−Fc​ ) around the boron and a distorted, unphysical Ser-O γ covalent bond length[9]. Explicitly defining the tetrahedral boronate anion is mandatory for accurate structural modeling[7].

Data Validation Metrics

To ensure the trustworthiness of your final model, verify the following parameters:

  • Continuous Electron Density: The 2Fo​−Fc​ map contoured at 1.0 σ must show continuous density between the catalytic Ser-O γ and the inhibitor's boron atom.

  • Bond Length: The refined Ser-O γ to Boron bond length should converge between 1.45 Å and 1.55 Å . Values outside this range indicate incorrect geometric restraints.

  • B-Factor Parity: The atomic B-factors of the boronic acid should be within 5-10 Å 2 of the interacting active-site residues. Significantly higher B-factors suggest partial occupancy or hydrolysis of the reversible covalent bond.

References

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases Source: MDPI URL:[Link]

  • Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Molecular recognition with boronic acids—applications in chemical biology Source: PMC (National Institutes of Health) URL:[Link]

  • A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase Source: Biochemistry (ACS Publications) URL:[Link]

  • Key advances in the development of reversible covalent inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-4-((methylamino)methyl)phenylboronic acid proper disposal procedures

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or utilization of complex functionalized building blocks. Proper disposal of 3-Fluoro-4-((methyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or utilization of complex functionalized building blocks. Proper disposal of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is not merely a compliance checkbox; it is a critical logistical operation dictated by its unique molecular architecture.

To build a self-validating safety and disposal system, we must move beyond generic waste guidelines and analyze the specific structural causality of this compound.

Mechanistic Hazard Profiling & Structural Causality

To design an effective disposal protocol, we must first deconstruct the molecule to understand the causality behind its environmental and health hazards:

  • The Boronic Acid Moiety: Boronic acids are mildly acidic and prone to dehydration, forming boroxines. They are classified as acute oral toxicants (Harmful if swallowed, H302) and can act as skin and respiratory irritants[1].

  • The Fluorinated Phenyl Ring: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard disposal (e.g., drain disposal) is strictly prohibited due to severe environmental persistence. When subjected to thermal destruction, the fluorine atom is liberated as highly corrosive hydrogen fluoride (HF) gas, which requires specialized neutralization[2].

  • The Methylamino Group: This secondary amine introduces a basic nitrogen source. During incineration, this nitrogen oxidizes into nitrogen oxides (NOx), necessitating specific flue gas scrubbing configurations to prevent atmospheric pollution.

Quantitative Disposal Parameters

The following table summarizes the critical quantitative thresholds and logistical parameters required for the safe handling and destruction of this compound.

ParameterValue / SpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteThe presence of the F-atom requires specialized high-temp incineration. Mixing with non-halogenated streams doubles disposal costs[3].
Accumulation Limit 55 gallonsDictated by EPA Subpart K regulations for standard Satellite Accumulation Areas (SAA)[4].
Incineration Temperature 800°C – 1000°CThe minimum thermal threshold required to fully cleave the highly stable C-F and C-B bonds[2].
Scrubber Efficiency Target >99.0% HF RemovalRequired to neutralize HF gas generated during combustion to prevent acidic atmospheric release[5].
Primary Flue Byproducts HF, NOx, CO₂, B₂O₃Direct result of the oxidation of the fluorinated ring, methylamino group, and boronic acid moiety.

Laboratory Accumulation & Segregation Workflow

The integrity of a disposal plan begins at the bench. Mixing halogenated and non-halogenated solvents complicates the incineration profile and drastically increases institutional disposal costs[3].

Protocol 1: Routine Laboratory Segregation

  • Stream Identification: Because of the fluorine atom, any solutions, contaminated solvents, or solid waste containing 3-Fluoro-4-((methylamino)methyl)phenylboronic acid MUST be routed to the Halogenated Organic Waste stream[6].

  • Containerization: Select a chemically compatible, sealable container (e.g., an HDPE carboy or a PTFE-lined glass bottle). The container must remain "vapor tight" and "spill-proof" at all times unless actively receiving waste[6].

  • EPA-Compliant Labeling: Under EPA Subpart K, the container must be labeled before the first drop of waste is added. Do not use abbreviations or chemical formulas. The label must explicitly state "Hazardous Waste: Halogenated Organics" and list "3-Fluoro-4-((methylamino)methyl)phenylboronic acid"[6],[4].

  • Self-Validation Check: Before sealing the container for EHS pickup, verify that no strong oxidizers or strong acids (e.g., nitric acid) have been added to this specific carboy, as the secondary amine group can react dangerously with incompatible inorganic acids.

Thermal Destruction and Flue Gas Neutralization

Once transferred to an Environmental Health and Safety (EHS) facility, the ultimate fate of this chemical is high-temperature incineration. The workflow below illustrates the necessary engineering controls required to destroy the molecule without releasing toxic byproducts.

WasteWorkflow Gen Waste Generation 3-Fluoro-4-((methylamino)methyl) phenylboronic acid Seg Hazard Segregation Halogenated Organic Stream Gen->Seg Identify F-atom Acc Satellite Accumulation Sealed, Vented Safety Cans Seg->Acc EPA Subpart K Inc Thermal Destruction Fluidized Bed Incineration (>800°C) Acc->Inc EHS Transfer Scr Flue Gas Treatment Alkaline Wet Scrubber (HF/NOx) Inc->Scr HF & NOx Gas Rel Environmental Release Neutralized Effluent & CaF2 Scr->Rel Neutralization

Workflow for segregation, thermal destruction, and neutralization of fluorinated boronic acid waste.

The Causality of the Incineration Process: The waste is injected into a fluidized bed incinerator operating between 800°C and 1000°C. This extreme thermal environment provides the activation energy necessary to break the C-F bonds[2]. Because this process generates HF and NOx, the raw flue gas is immediately passed through a quenching heat exchanger and directed into an alkaline scrubber. Here, the HF reacts with a neutralizing agent (such as calcium hydroxide in a honeycomb dry scrubber or a wet alkaline mist) to precipitate as calcium fluoride (CaF₂), a stable, non-toxic solid waste[5].

Emergency Spill Response Protocol

Because boronic acids are typically handled as hygroscopic solid powders[1], a spill presents an immediate inhalation and contact hazard.

Protocol 2: Solid Spill Containment & Decontamination

  • Isolation: Immediately isolate the area and ensure laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • PPE Donning: Responders must wear a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles to prevent mucous membrane irritation[1].

  • Dust-Free Containment: Do not sweep the dry powder. Sweeping aerosolizes the boronic acid, creating an inhalation hazard[1]. Instead, cover the spill with slightly dampened absorbent pads (dampened with water or a mild solvent like isopropanol) to bind the powder.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a designated solid hazardous waste container.

  • Self-Validation (Decontamination): Wash the affected bench/floor area thoroughly with soap and water[6]. To validate the completeness of the decontamination, swab the area with a damp pH strip; a neutral reading confirms the absence of residual acidic boronic acid species.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-((methylamino)methyl)phenylboronic acid
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3-Fluoro-4-((methylamino)methyl)phenylboronic acid
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